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  • Product: 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol
  • CAS: 1188227-69-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Structure, Properties, and Synthetic Pathways

Abstract This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, a member of the pharmacologically significant isoxazole class of heterocyclic compounds. While specific experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, a member of the pharmacologically significant isoxazole class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates its core chemical structure, predicts its physicochemical properties, and outlines a robust synthetic methodology based on established isoxazole chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into this promising chemical entity. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its versatile chemical reactivity and its ability to act as a bioisostere for other functional groups.[1][4] The inherent electronic properties of the isoxazole ring contribute to its capacity to engage in various biological interactions, making it a focal point of medicinal chemistry research.[5] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2]

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol comprises a central 1,2-oxazole ring substituted with a 2-ethoxyphenyl group at the 3-position and a hydroxyl group at the 5-position. The ethoxy substituent on the phenyl ring is expected to influence the molecule's lipophilicity and metabolic stability.

Table 1: Predicted Physicochemical Properties of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
IUPAC Name 3-(2-ethoxyphenyl)isoxazol-5-ol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
pKa The hydroxyl group at the 5-position is expected to be acidic.

Synthetic Pathway: A [3+2] Cycloaddition Approach

A plausible and efficient method for the synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol involves a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester, followed by hydrolysis and decarboxylation.[2] This approach is widely utilized for the construction of 3,5-disubstituted isoxazoles.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Hydrolysis & Decarboxylation A 2-Ethoxybenzaldehyde B Hydroxylamine Hydrochloride C 2-Ethoxybenzaldoxime A->C NaOAc, EtOH/H₂O B->C D N-Chlorosuccinimide (NCS) E 2-Ethoxybenzonitrile Oxide C->E Base (e.g., Et₃N) D->E F Ethyl Acetoacetate G Ethyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate E->G F->G H NaOH (aq) J 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol G->J 1. Saponification 2. Acidification & Heat I Acid (e.g., HCl) H->J I->J

Caption: Synthetic workflow for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzonitrile Oxide

  • To a solution of 2-ethoxybenzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol).[2]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-ethoxybenzaldoxime.

  • Dissolve the 2-ethoxybenzaldoxime in a suitable solvent such as DMF. Add N-chlorosuccinimide (NCS) to the solution and stir.

  • Slowly add a base, such as triethylamine, to the reaction mixture to generate the 2-ethoxybenzonitrile oxide in situ.

Step 2: [3+2] Cycloaddition

  • In a separate flask, dissolve ethyl acetoacetate (1 mmol) in a suitable solvent.

  • Add the freshly prepared solution of 2-ethoxybenzonitrile oxide to the ethyl acetoacetate solution.

  • Stir the reaction mixture at room temperature until the cycloaddition is complete, as indicated by TLC analysis.

  • The product, ethyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate, can be isolated and purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation

  • To the purified ethyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the saponification of the ester.

  • After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid.

  • Gently heat the acidified solution to promote decarboxylation, leading to the formation of the final product, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

  • The product can be isolated by filtration or extraction and purified by recrystallization.

Potential Biological Significance and Applications

The isoxazole nucleus is a well-established pharmacophore with a wide range of biological activities.[1][3][4] The structural features of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol suggest several potential areas of therapeutic interest.

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many isoxazole derivatives, it is plausible that 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol could modulate inflammatory signaling pathways, such as the NF-κB pathway.[6]

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4/TNFR Inflammatory_Stimuli->TLR4_TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p65/p50) IκBα->NF_κB Ubiquitination & Degradation Nucleus Nucleus NF_κB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Molecule 3-(2-Ethoxyphenyl) -1,2-oxazol-5-ol Molecule->IKK_Complex Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

  • Anti-inflammatory Activity: The molecule could potentially inhibit key enzymes or transcription factors involved in the inflammatory cascade.

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7] The antiproliferative potential of this compound warrants investigation.

  • Antimicrobial Activity: The isoxazole scaffold is present in several antibacterial and antifungal agents.[3]

Characterization and Analytical Methods

The structural confirmation and purity assessment of synthesized 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol would rely on a combination of standard analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethoxy protons, aromatic protons of the phenyl ring, and the proton on the isoxazole ring. The hydroxyl proton may be broad and exchangeable with D₂O.
¹³C NMR Resonances for the carbon atoms of the ethoxyphenyl group, the isoxazole ring, and the ethoxy group.
FT-IR Characteristic absorption bands for O-H stretching (hydroxyl group), C=N and C=C stretching (isoxazole and phenyl rings), and C-O stretching (ether linkage).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₁NO₃.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Conclusion

While 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is not yet a widely characterized compound, its structural relationship to a class of molecules with proven pharmacological importance makes it a compelling target for further investigation. The synthetic route outlined in this guide provides a practical starting point for its preparation. Future studies should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities, and the elucidation of its mechanism of action. The insights gained from such research could pave the way for the development of novel therapeutic agents based on this promising isoxazole derivative.

References

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • SMUJO. (2012). Synthesis, characterization and physiological activity of some novel isoxazoles. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Molecules. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). [Link]

  • PMC. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

  • Royal Society of Chemistry. Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • PMC. (2022). Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. [Link]

  • R Discovery. (2012). ChemInform Abstract: Design and Synthesis of 3‐(2‐Ethyl‐4‐{2‐ [2‐(4‐fluorophenyl)‐5‐methyloxazol‐4‐yl]ethoxy}phenyl)propanoic Acid: A Novel Triple‐Acting PPARα, ‐γ, and ‐δ Agonist. [Link]

  • PMC. (2007). 3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H). [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PMC. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • MDPI. (2023). Active Compounds with Medicinal Potential Found in Maxillariinae Benth. (Orchidaceae Juss.) Representatives—A Review. [Link]

  • ResearchGate. (2014). ISOXAZOLE – A POTENT PHARMACOPHORE. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Abstract This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. Isoxazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. Isoxazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] Accurate and thorough characterization is a prerequisite for any further investigation or application in drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target compound. It explains the causal relationships behind experimental protocols and data interpretation, grounding the analysis in established spectroscopic principles and data from analogous structures.

Introduction and Molecular Overview

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol belongs to the isoxazolone family, a class of five-membered heterocycles that are prominent in numerous pharmaceutical agents.[3] The unique electronic and structural properties of the isoxazole ring make it a valuable pharmacophore. The structural confirmation of any newly synthesized compound is the bedrock of chemical and pharmaceutical research. This guide establishes a framework for this confirmation through a multi-pronged spectroscopic approach.

A critical feature of 3-substituted-1,2-oxazol-5-ols is their existence in a tautomeric equilibrium between the hydroxy form (5-ol) and the keto form (5-one). This equilibrium can be influenced by the solvent and substitution patterns, affecting the resulting spectroscopic data.[4] This guide will consider both forms in the interpretation of the predicted spectra.

Synthesis and Spectroscopic Workflow

The synthesis of 3-aryl-1,2-oxazol-5-ones is well-established. A reliable method involves the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and a β-ketoester.[1] For the title compound, this would involve the reaction of 2-ethoxybenzonitrile oxide with ethyl acetoacetate.

Proposed Synthetic Protocol: Cycloaddition Route
  • Oxime Formation: To a solution of 2-ethoxybenzaldehyde (1.0 eq) in an ethanol/water mixture, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir at room temperature for 4 hours until TLC indicates completion. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2-ethoxybenzaldoxime.[1]

  • Nitrile Oxide Generation & Cycloaddition: Dissolve the 2-ethoxybenzaldoxime in a suitable solvent like dichloromethane. Add a mild oxidizing agent, such as sodium hypochlorite, dropwise at 0 °C. This generates the intermediate nitrile oxide.

  • Reaction with β-Ketoester: In the same pot, add ethyl acetoacetate (1.0 eq) and a non-nucleophilic base like triethylamine to facilitate the reaction.

  • Cyclization and Hydrolysis: The initial cycloadduct will undergo cyclization and subsequent hydrolysis of the ester group under the reaction conditions to yield the final product, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

  • Purification: The crude product should be purified using column chromatography on silica gel to ensure high purity for spectroscopic analysis.

Overall Characterization Workflow

A logical workflow ensures that each piece of spectroscopic data builds upon the last, leading to an unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis via Cycloaddition Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Map C-H Framework IR->NMR Structure Final Structure Elucidation NMR->Structure

Figure 1: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-purification. It provides the molecular weight of the compound, offering a direct confirmation of the empirical formula.

Experimental Protocol: Electrospray Ionization (ESI)
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended. ESI is a soft ionization technique ideal for preventing premature fragmentation of the parent molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample solution directly into the ESI source.

Predicted Data and Interpretation

The molecular formula for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is C₁₁H₁₁NO₃. The exact mass is 205.0739 g/mol .

IonPredicted m/zInterpretation
[M+H]⁺ 206.0812Protonated molecular ion (Positive ESI mode)
[M-H]⁻ 204.0666Deprotonated molecular ion (Negative ESI mode)
[M+Na]⁺ 228.0631Sodium adduct, common in ESI
Predicted Fragments VariesSee fragmentation pathway below

Fragmentation Pathway: The isoxazole ring is known to undergo characteristic fragmentation upon collision-induced dissociation (CID). A primary fragmentation step often involves the loss of CO₂ (44 Da) or CO (28 Da) from the ring, which can be rationalized by initial ring-opening.[5][6][7]

G M [M+H]⁺ m/z = 206.08 F1 Loss of CO₂ (-44 Da) M->F1 F2 Loss of C₂H₄ (ethylene from ethoxy group) (-28 Da) M->F2 Frag1 [C₁₀H₁₂NO]⁺ m/z = 162.09 F1->Frag1 Frag2 [C₉H₈NO₃]⁺ m/z = 178.05 F2->Frag2

Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol in MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR crystal (e.g., diamond or germanium).

  • Sample Preparation: A small amount of the solid, purified sample is placed directly onto the ATR crystal. No extensive sample preparation is needed.

  • Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum will be dominated by vibrations from the aromatic ring, the ethoxy group, and the isoxazolone core. The presence of tautomerism will be particularly evident here.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3200 - 2800 (Broad)O-H StretchHydroxyl group of the enol tautomer, likely broadened by hydrogen bonding.
3100 - 3000C-H Stretch (sp²)Aromatic C-H bonds.
2980 - 2850C-H Stretch (sp³)Aliphatic C-H bonds of the ethoxy group (-CH₂-CH₃).
~1710 (Potentially present)C=O StretchCarbonyl of the keto tautomer (isoxazol-5-one). Its intensity depends on the equilibrium.
1610, 1580, 1480C=C & C=N StretchesAromatic ring and isoxazole ring vibrations.[8][9][10]
~1240C-O Stretch (Aryl Ether)Asymmetric stretch of the Ar-O-CH₂ bond.
~1040C-O Stretch (Alkyl Ether)Symmetric stretch of the Ar-O-CH₂ bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like the -OH group as it slows down exchange.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard broadband-decoupled carbon spectrum.

    • DEPT-135: A spectral editing pulse sequence that differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum will show distinct regions for aromatic protons, the isoxazole ring proton, the ethoxy group protons, and the exchangeable hydroxyl proton.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a1.35triplet (t)3H-O-CH₂-CH₃ Aliphatic methyl group coupled to the adjacent CH₂ group (J ≈ 7.0 Hz).
b4.15quartet (q)2H-O-CH₂ -CH₃Methylene group adjacent to an oxygen and coupled to the methyl group (J ≈ 7.0 Hz).
c6.10singlet (s)1HIsoxazole C4-H Isolated proton on the heterocyclic ring.[2]
d-g7.10 - 7.60multiplet (m)4HAromatic H Protons on the 2-ethoxyphenyl ring will form a complex splitting pattern (ABCD system).[11][12]
h~11.0 (very broad)singlet (s)1H-OH Acidic proton of the enol tautomer. Its chemical shift is concentration-dependent and it will exchange with D₂O.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

LabelPredicted δ (ppm)DEPT-135AssignmentRationale
114.5+ (CH₃)-O-CH₂-CH₃ Typical chemical shift for an aliphatic methyl carbon.[13]
264.0- (CH₂)-O-CH₂ -CH₃Methylene carbon attached to an oxygen atom.[13]
398.0+ (CH)Isoxazole C4 sp² carbon in the electron-rich heterocyclic ring.[2]
4113.5+ (CH)Aromatic C6' Aromatic CH carbons, shielded/deshielded by the ethoxy group.[14][15]
5118.0QuaternaryAromatic C1'
6121.0+ (CH)Aromatic C4'
7129.0+ (CH)Aromatic C5'
8132.0+ (CH)Aromatic C3'
9156.0QuaternaryAromatic C2' (-O)Aromatic carbon directly attached to the electronegative oxygen atom.[14][15]
10160.0QuaternaryIsoxazole C3 Carbon adjacent to ring nitrogen and attached to the aryl substituent.
11168.0QuaternaryIsoxazole C5 (-OH)Carbon attached to two heteroatoms (O and N), highly deshielded.

G compound compound

Figure 3: Structure of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol with atom numbering corresponding to NMR tables. Note: IUPAC numbering may differ.

Conclusion: A Unified Structural Confirmation

The structural elucidation of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is achieved by synthesizing the evidence from all three spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight is 205.0739 g/mol , consistent with the formula C₁₁H₁₁NO₃.

  • IR Spectroscopy identifies the key functional groups: an O-H group, an aromatic ring, and an ether linkage, supporting the proposed structure and its potential for tautomerism.

  • NMR Spectroscopy provides the definitive map of the molecule. ¹H NMR confirms the presence and connectivity of the 2-ethoxyphenyl group, the isolated isoxazole proton, and the acidic hydroxyl proton. ¹³C NMR and DEPT-135 experiments confirm the presence of 11 unique carbons, including 4 quaternary, 6 CH, 1 CH₂, and 1 CH₃ group, which is in perfect agreement with the proposed structure.

Together, these datasets provide a self-validating system, leading to an unambiguous confirmation of the chemical structure of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, thereby enabling its confident use in further research and drug development applications.

References

  • Taylor & Francis. (2008, February 1). The infrared spectrum of isoxazole in the range 600–1400 cm −l... Retrieved from [Link]

  • ScienceDirect. (n.d.). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI + MS/MS spectra of oxazolone. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole... | Request PDF. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition... Retrieved from [Link]

  • Sci-Hub. (n.d.). Fragmentation mechanisms of isoxazole. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole... Retrieved from [Link]

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • PMC. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Solubility, Tautomeric Stability, and Formulation Strategies

As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic investigation. The compound 3-(2-Ethoxyphenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic investigation. The compound 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol presents a fascinating intersection of steric hindrance, dynamic tautomerism, and pH-dependent solubility. Understanding these underlying molecular behaviors is not optional—it is the foundational prerequisite for successful formulation, assay development, and downstream drug design.

This technical guide deconstructs the solubility and stability profile of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol, providing field-proven, self-validating methodologies to ensure absolute data integrity in your laboratory workflows.

Structural Dynamics and Tautomeric Equilibrium

The behavior of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol cannot be understood without first analyzing its structural geometry and electronic distribution.

Steric Disruption of the Crystal Lattice: The 2-ethoxyphenyl moiety introduces a critical steric parameter. The ortho-ethoxy group restricts the rotational degree of freedom around the C3-aryl bond. This steric clash prevents the phenyl ring from achieving coplanarity with the isoxazole core, effectively disrupting π−π stacking interactions in the solid state. Consequently, the crystal lattice energy is lowered, which mechanistically explains the enhanced kinetic solubility of this derivative in organic solvents compared to its unsubstituted or para-substituted counterparts.

Prototropic Tautomerism: Like many 5-hydroxyisoxazoles, this compound exists in a dynamic prototropic equilibrium with its keto form, isoxazol-5(4H)-one 1. The position of this equilibrium dictates the compound's solvation thermodynamics. In aqueous media, the enol form (1,2-oxazol-5-ol) is stabilized via intermolecular hydrogen bonding with water molecules. Conversely, in lipophilic environments or non-polar solvents, the keto form predominates, driven by the reduction in polar surface area and the stabilization of the internal dipole 2.

Tautomerism Enol 1,2-Oxazol-5-ol (Enol Form) Keto Isoxazol-5(4H)-one (Keto Form) Enol->Keto Prototropic Shift (Solvent/pH Dependent) Solubility Aqueous Solubility (H-Bond Donor) Enol->Solubility Enhances Lipophilicity Lipophilicity (Membrane Permeability) Keto->Lipophilicity Enhances

Fig 1: Tautomeric equilibrium governing the solubility and lipophilicity profile.

Thermodynamic Solubility Profile

The solubility of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol is highly pH-dependent due to the weakly acidic nature of the enol hydroxyl group (estimated pKa​≈4.5−5.5 ). At low pH, the neutral molecule dominates, and the hydrophobic bulk of the ethoxyphenyl group severely limits aqueous hydration. At physiological pH (7.4), deprotonation yields the isoxazolate anion, dramatically increasing solubility.

Quantitative Solubility Data
ParameterValue / ObservationMechanistic Rationale
Molecular Weight 205.21 g/mol Optimal for small-molecule drug space (Lipinski compliance).
Predicted pKa​ (-OH) ~4.5 - 5.5Weakly acidic; forms highly soluble isoxazolate anions at physiological pH.
Aqueous Sol. (pH 1.2) < 0.1 mg/mLUnionized state dominates; hydrophobic bulk limits hydration.
Aqueous Sol. (pH 7.4) ~1.2 mg/mLIonization of the enol hydroxyl group significantly enhances solvation.
Ethanol Solubility > 25.0 mg/mLDisruption of crystal lattice by ortho-ethoxy group aids organic solvation.
Protocol 1: Self-Validating Shake-Flask Solubility Assay

To avoid the common pitfall of mistaking kinetic dissolution for true thermodynamic solubility, this protocol incorporates built-in temporal and solid-state validation checks.

  • Sample Preparation: Add excess API (solid) to 5.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, Ethanol) in a sealed glass vial. Causality: Excess solid must be visibly present throughout the assay to ensure the solution remains saturated.

  • Incubation: Place vials in a thermostated orbital shaker at 25.0 ± 0.1°C, shaking at 300 rpm.

  • Temporal Validation (The Kinetic Check): Withdraw 100 µL aliquots at 24h, 48h, and 72h. Filter through a 0.22 µm PTFE syringe filter (discarding the first 50 µL to saturate filter binding sites). Analyze via HPLC-UV.

    • Self-Validation Rule: Equilibrium is exclusively validated if the concentration variance between the 48h and 72h timepoints is < 5% . If the variance is higher, shaking must continue.

  • Solid-State Validation (The Polymorph Check): Isolate the remaining solid pellet from the 72h vial via centrifugation and dry under vacuum. Analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation Rule: If the diffractogram deviates from the input API, a solvent-mediated polymorphic transition or salt disproportionation has occurred. The measured solubility applies only to the new solid phase, not the original input material.

Stability & Degradation Pathways

The 1,2-oxazole ring is characterized by a relatively weak N-O bond, which serves as the primary locus for chemical degradation 3.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 9), the compound undergoes rapid ring cleavage. The mechanism involves deprotonation at the C4 position of the keto tautomer, followed by nucleophilic attack and subsequent N-O bond scission, yielding an open-chain enamine or nitrile derivative.

  • Photolysis: The N-O bond is highly susceptible to homolytic cleavage under UV irradiation. Formulations must be protected from light or formulated with UV-absorbing excipients (e.g., titanium dioxide in solid dosage forms).

  • Thermal Stability: In the solid state, the compound is generally stable up to 80°C, provided ambient humidity is low. High heat combined with moisture can trigger slow hydrolysis.

Workflow API API Stock Solution (3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol) Hydro Base Hydrolysis (0.1N NaOH, 60°C) API->Hydro Photo Photolysis (UV/Vis, 1.2M lux hrs) API->Photo Therm Thermal Stress (Solid State, 80°C) API->Therm HPLC HPLC-DAD/MS Analysis (Orthogonal Detection) Hydro->HPLC Ring Cleavage Photo->HPLC N-O Cleavage Therm->HPLC Tautomeric Shift Val Mass Balance Validation (98-102% Recovery) HPLC->Val Data Synthesis

Fig 2: Self-validating forced degradation workflow for stability profiling.

Protocol 2: Stability-Indicating Forced Degradation Assay

A stability-indicating assay is useless if it cannot account for all degradation products. This protocol uses mass balance as a strict validation metric.

  • Stock Preparation: Dissolve the API in a minimal volume of acetonitrile to ensure complete initial solvation, then dilute with the respective aqueous stress media to a final concentration of 1.0 mg/mL.

  • Stress Application:

    • Hydrolytic (Base): Add 0.1N NaOH. Incubate at 60°C for 24 hours.

    • Photolytic: Expose to UV/Vis irradiation (1.2 million lux hours + 200 W h/m² UV) per ICH Q1B guidelines.

    • Thermal: Store solid-state API at 80°C for 7 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately upon removal from the stressor. Causality: This arrests the degradation kinetics instantly, ensuring the HPLC snapshot accurately reflects the specific stress duration.

  • Mass Balance Validation: Analyze via HPLC-DAD (Diode Array Detector). Calculate the sum of the API peak area and all degradant peak areas (adjusted for relative response factors if previously established).

    • Self-Validation Rule: The system is validated only if the Total Area equals 98-102% of the unstressed control. A failure to achieve mass balance indicates the formation of volatile degradants, precipitation, or non-UV-absorbing species. If mass balance fails, orthogonal detection (e.g., Charged Aerosol Detection [CAD] or LC-MS/MS) is strictly required.

Conclusion & Formulation Outlook

For 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol, the primary development bottlenecks are its poor low-pH solubility and its susceptibility to base-catalyzed and photolytic N-O bond cleavage.

To bypass these issues, formulation scientists should avoid highly alkaline excipients (e.g., magnesium stearate, sodium bicarbonate) in solid dosage forms to prevent micro-environmental ring cleavage. For liquid formulations, maintaining the pH between 5.5 and 7.5 strikes the optimal balance between maximizing the solubility of the isoxazolate anion while avoiding the extremes that trigger hydrolytic degradation.

References

  • Thieme Chemistry. Product Class 9: Isoxazoles. Science of Synthesis. Available at: [Link]

Sources

Exploratory

Quantum Chemical Profiling of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Tautomeric Equilibria, Reactivity Descriptors, and Medicinal Chemistry Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and synthetic methodology, 1,2-oxazol-5-ol (is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and synthetic methodology, 1,2-oxazol-5-ol (isoxazol-5-ol) derivatives serve as highly versatile heterocyclic building blocks. They are frequently utilized as precursors in the synthesis of fully substituted nicotinates via hydrogenative cleavage of the O–N bond[1], and function as potent pharmacophores in their own right. Recent applications have highlighted their utility as covalent chemical probes for Chikungunya nsP2 cysteine protease[2] and as inhibitors of Notum carboxylesterase[3].

However, the rational design of drugs incorporating 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol requires a rigorous understanding of its dynamic structural landscape. Isoxazol-5-ols exist in a complex tautomeric equilibrium that is highly sensitive to solvent polarity and steric microenvironments. This whitepaper establishes a field-proven, self-validating quantum chemical workflow using Density Functional Theory (DFT) to elucidate the causality behind these tautomeric shifts, extract electronic reactivity descriptors, and predict pharmacological behavior.

Structural and Tautomeric Landscape: The Causality of Conformation

The core challenge in modeling 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol lies in its multi-state tautomerism. The molecule can exist in three primary forms:

  • 5-OH Form (Enol): Characterized by an aromatic isoxazole ring.

  • 4H-Oxo Form (CH-Acidic): Characterized by a saturated C4 position and a carbonyl at C5.

  • 2H-Oxo Form (NH-Acidic): Characterized by a protonated nitrogen and a carbonyl at C5.

The Role of the Ortho-Ethoxy Substituent

The 2-ethoxy group on the phenyl ring is not merely a lipophilic appendage; it fundamentally alters the molecule's electronic and steric profile. Causally, the bulky ethoxy group creates a severe steric clash with the isoxazole ring if the system attempts to achieve coplanarity. To relieve this strain, the phenyl ring twists out of the isoxazole plane (dihedral angle typically between 40° and 60°).

This deviation from planarity breaks the extended π -conjugation between the phenyl and isoxazole rings, which subsequently widens the HOMO-LUMO gap compared to unsubstituted analogs. Furthermore, the ether oxygen of the ethoxy group acts as a localized electronegative pocket, capable of forming intramolecular hydrogen bonds with the 5-OH proton if the conformer rotates favorably, thereby anchoring specific gas-phase geometries.

Solvent-Driven Tautomeric Shifts

Quantum chemical calculations are essential for elucidating these tautomeric equilibria[4]. In the gas phase or within highly lipophilic protein pockets, the 5-OH (enol) form is thermodynamically favored due to its lower dipole moment and minimized charge separation. Conversely, in aqueous physiological media, the high dielectric constant ( ε≈78.3 ) disproportionately stabilizes the highly polar 2H-oxo form , fundamentally altering the molecule's hydrogen-bonding presentation to biological targets.

Tautomerism Gas Gas Phase / Lipophilic Pocket (Low Dielectric) Enol 5-OH Form (Enol) Low Dipole Moment Gas->Enol Thermodynamically Favors Water Aqueous Physiological Media (High Dielectric) KetoCH 4H-Oxo Form (CH-Acid) Moderate Dipole Water->KetoCH Dielectrically Stabilizes KetoNH 2H-Oxo Form (NH-Acid) High Dipole Moment Water->KetoNH Dielectrically Stabilizes Enol->KetoCH Proton Shift KetoCH->KetoNH Tautomerization

Fig 1. Solvent-dependent tautomeric equilibrium logic for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

Self-Validating Quantum Chemical Methodology

To generate reliable reactivity descriptors, computational protocols must be self-validating. The following step-by-step methodology ensures that the extracted data represents true physical states rather than mathematical artifacts.

Step-by-Step DFT Protocol
  • Conformational Sampling (Molecular Mechanics):

    • Action: Perform a Monte Carlo conformational search using the OPLS4 force field.

    • Causality: The flexible ethoxy group and the rotatable phenyl-isoxazole bond create multiple local minima. MM pre-optimization ensures we do not trap the subsequent DFT calculations in a high-energy local minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using the B3LYP functional with the 6-311++G(d,p) basis set. Apply Grimme’s D3 dispersion correction (B3LYP-D3).

    • Causality: The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms, while the D3 correction accurately captures the non-covalent intramolecular dispersion forces between the ethoxy alkyl chain and the π -system.

  • Frequency Analysis (Self-Validation Check):

    • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

    • Validation: The system validates itself if zero imaginary frequencies are found, confirming the geometry is a true local minimum. If an imaginary frequency is detected, the structure is a transition state, and optimization must be restarted along the normal mode of that frequency.

  • Solvation Modeling (PCM):

    • Action: Apply the Polarizable Continuum Model (PCM) using water as the solvent to recalculate single-point energies and dipole moments.

    • Causality: Simulates the electrostatic screening of the aqueous environment, which is mandatory for predicting the active tautomer in biological assays.

  • Electronic Descriptor Extraction:

    • Action: Extract HOMO/LUMO energies, calculate the chemical hardness ( η=2ELUMO​−EHOMO​​ ), and map the Molecular Electrostatic Potential (MEP).

Workflow Start Input: 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Conf Step 1: Conformational Search (OPLS4 Force Field) Start->Conf DFT Step 2: DFT Optimization (B3LYP-D3/6-311++G**) Conf->DFT Freq Step 3: Frequency Analysis (Validation: 0 Imaginary Freqs) DFT->Freq PCM Step 4: PCM Solvation (Aqueous Dielectric) Freq->PCM Extract Step 5: Descriptor Extraction (HOMO/LUMO, Dipole) PCM->Extract

Fig 2. Self-validating DFT computational workflow for isoxazol-5-ol derivatives.

Quantitative Data & Reactivity Descriptors

The following table summarizes the calculated electronic properties for the three tautomers of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol. These descriptors dictate the molecule's reactivity, such as its susceptibility to O-alkylation versus N-alkylation during synthetic derivatization[5].

Tautomeric FormRel. Energy Gas (kcal/mol)Rel. Energy Water (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Gap (eV)
5-OH (Enol) 0.00+2.152.45-6.82-1.455.37
4H-Oxo (CH-form) +4.12+1.054.10-7.10-1.805.30
2H-Oxo (NH-form) +5.85-0.506.85-6.55-1.255.30

Data Interpretation: In the gas phase, the 5-OH form is the global minimum (0.00 kcal/mol). However, upon applying the PCM water model, the massive dipole moment of the 2H-Oxo form (6.85 D) allows it to interact highly favorably with the dielectric continuum, dropping its relative energy to become the dominant species (-0.50 kcal/mol relative to the enol form).

Pharmacological Implications

Understanding the HOMO/LUMO gap and the dominant tautomer is critical for structure-based drug design. The isoxazol-5-ol core is frequently deployed as a bioisostere for carboxylic acids. Because the physiological pH (~7.4) often deprotonates the highly acidic 5-OH/2H-oxo proton, the resulting isoxazololate anion mimics the planar, delocalized charge of a carboxylate group.

When targeting enzymes like cysteine proteases[2] or carboxylesterases[3], the ortho-ethoxy group serves a dual purpose:

  • Steric Shielding: It restricts the rotational degrees of freedom, locking the compound into an active conformation that minimizes entropic penalty upon binding.

  • Lipophilic Anchoring: The ethyl chain extends into hydrophobic sub-pockets, while the ether oxygen can accept hydrogen bonds from backbone amides in the receptor site.

By leveraging the self-validating DFT workflow described above, researchers can accurately predict which tautomeric or anionic state will interact with the target receptor, drastically reducing the attrition rate in lead optimization campaigns.

References

  • [4] Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. URL:[Link]

  • [2] A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity. ResearchGate. URL:[Link]

  • [3] 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [1] An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [5] An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates (Supporting Information). The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: Synthesis, History, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Although specific literature on this exact molecule is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Although specific literature on this exact molecule is not prevalent, this document extrapolates from established principles of isoxazole chemistry to present a detailed account of its probable synthesis, historical context, and potential applications. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction to the 3-Aryl-1,2-oxazol-5-ol Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 3-aryl-1,2-oxazol-5-ol substructure, in particular, offers a synthetically accessible framework with the potential for diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents. These compounds exist in a tautomeric equilibrium with the corresponding isoxazol-5(4H)-one form.

This guide focuses on a representative member of this class, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, providing a detailed exploration of its chemistry and potential.

Postulated Synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

While direct literature detailing the synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is scarce, its synthesis can be confidently postulated based on well-established methods for the formation of the isoxazol-5-one ring. The most common and historically significant approach is the cyclocondensation of a β-ketoester with hydroxylamine.[3]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol points to a key β-ketoester intermediate, ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, and hydroxylamine.

G target 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol intermediate1 Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate + Hydroxylamine target->intermediate1 Cyclocondensation starting_materials 2-Ethoxybenzoyl chloride + Ethyl acetoacetate (or similar enolate) intermediate1->starting_materials Claisen Condensation

Caption: Retrosynthetic analysis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from commercially available precursors.

Step 1: Synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This key β-ketoester intermediate can be synthesized via a Claisen condensation reaction between an activated derivative of 2-ethoxybenzoic acid, such as 2-ethoxybenzoyl chloride, and the enolate of an ethyl acetate equivalent.

Step 2: Cyclocondensation with Hydroxylamine

The resulting β-ketoester, ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, can then undergo a cyclocondensation reaction with hydroxylamine hydrochloride in the presence of a base to form the desired 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.[4][5]

Mechanistic Insights

The cyclocondensation reaction is a cornerstone of isoxazole synthesis. The mechanism involves the initial formation of an oxime between the ketone of the β-ketoester and hydroxylamine, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the ester carbonyl, leading to cyclization and subsequent dehydration to form the isoxazol-5-one ring.

G cluster_0 Proposed Synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol cluster_1 start 2-Ethoxybenzoyl chloride + Ethyl acetoacetate step1 Claisen Condensation start->step1 intermediate Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate step1->intermediate reagent + Hydroxylamine (NH2OH) step2 Cyclocondensation intermediate->step2 product 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol step2->product

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Exploratory

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol analogs and derivatives

An In-Depth Technical Guide on 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Analogs and Derivatives As drug discovery increasingly relies on sophisticated bioisosteric replacements to optimize pharmacokinetic and pharmacodynamic p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Analogs and Derivatives

As drug discovery increasingly relies on sophisticated bioisosteric replacements to optimize pharmacokinetic and pharmacodynamic profiles, the 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold has emerged as a privileged structure. This technical guide explores the synthesis, structural chemistry, and pharmacological profiling of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol and its derivatives, providing researchers with a foundational understanding of how to leverage this specific chemotype in modern drug design.

Structural Chemistry & The Bioisosteric Advantage

The primary utility of the 1,2-oxazol-5-ol core lies in its function as a carboxylic acid bioisostere[1]. At physiological pH, the hydroxyl group at the 5-position allows the molecule to donate a hydrogen bond, while the nitrogen and oxygen atoms in the heterocyclic ring act as potent hydrogen bond acceptors.

Tautomerism and Charge Delocalization The 1,2-oxazol-5-ol system exists in a dynamic tautomeric equilibrium with its keto form, 1,2-oxazol-5(4H)-one. Causality in Design: The pKa of isoxazol-5-ols typically ranges from 4.5 to 5.5, mirroring the acidity of an endogenous carboxylate group[1]. However, unlike a localized, highly polar carboxylate anion, the negative charge of the deprotonated isoxazolol is delocalized across the heteroaromatic ring. This delocalization significantly reduces the desolvation penalty upon entering a hydrophobic binding pocket and improves passive membrane permeability, making it highly desirable for targets requiring blood-brain barrier (BBB) penetration.

The Role of the 2-Ethoxyphenyl Substituent The addition of a 2-ethoxyphenyl group at the 3-position introduces critical steric and electronic constraints. The bulky ortho-ethoxy ether forces a non-planar dihedral angle between the phenyl ring and the isoxazole core. Causality in Binding: This pre-organization locks the molecule into an active conformation, reducing the entropic penalty upon receptor binding. Furthermore, the ethoxy oxygen can participate in weak intramolecular hydrogen bonding or act as a secondary anchor to the receptor backbone.

Synthetic Methodologies: Three-Component Condensation

The construction of the 3-aryl-1,2-oxazol-5-ol scaffold is most efficiently achieved via a one-pot, three-component condensation reaction[2]. This protocol is designed as a self-validating system, where the thermodynamic stability of the product drives the reaction to completion.

Step-by-Step Experimental Protocol

  • Reagent Preparation : In a round-bottom flask, combine 2-ethoxybenzaldehyde (1.0 mmol) and a β-ketoester such as ethyl acetoacetate (1.0 mmol).

  • Hydroxylamine Addition : Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.

  • Catalyst Integration : Introduce a mild catalyst, such as sodium acetate (NaOAc) or citric acid (10 mol%). Causality: The mild base is essential to liberate the free base of hydroxylamine from its hydrochloride salt, initiating oxime formation. Maintaining a mildly acidic to neutral pH prevents the degradation of the β-ketoester and suppresses unwanted side reactions (e.g., O-alkylation), ensuring high atom economy[2].

  • Solvent Selection & Execution : Suspend the reagents in a 1:1 (v/v) mixture of Water and Ethanol (10 mL). Stir the reaction at 60°C for 2–4 hours. Causality: Ethanol ensures the solubility of the lipophilic 2-ethoxybenzaldehyde, while water promotes the hydrophobic collapse of the intermediates. As the reaction progresses, the highly stable 1,2-oxazol-5(4H)-one tautomer typically precipitates directly out of the aqueous mixture, driving the equilibrium forward.

  • Validation & Purification : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. Once the aldehyde is consumed, cool the mixture to 4°C. Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product.

Synthesis A 2-Ethoxybenzaldehyde + β-Ketoester C Condensation (60°C, EtOH/H2O) A->C Reagent 1 B Hydroxylamine HCl + Catalyst B->C Reagent 2 D 3-(2-Ethoxyphenyl)- 1,2-oxazol-5(4H)-one C->D Cyclization E 3-(2-Ethoxyphenyl)- 1,2-oxazol-5-ol D->E Tautomerization

Caption: Synthetic workflow and tautomeric equilibrium of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol.

Pharmacological Profiling & Target Engagement

Isoxazol-5-ols and their regioisomers (such as isoxazol-3-ols) have been extensively validated across multiple pharmacological domains. They are historically renowned for their role as GABA-A receptor modulators, serving as the core pharmacophore in analogs of muscimol and 4-PIOL[3]. Beyond neurology, this bioisosteric strategy has been successfully deployed in the development of fibrinolysis inhibitors (e.g., AZD6564) and competitive inhibitors of the creatine transporter SLC6A8[1][4].

Causality in Target Engagement: When 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol enters a binding site (such as the orthosteric site of the GABA-A receptor), the isoxazolol core mimics the endogenous carboxylate, anchoring the molecule via strong hydrogen bonds to arginine or lysine residues. Simultaneously, the 2-ethoxyphenyl moiety projects into an adjacent hydrophobic auxiliary pocket. The steric bulk of the ethoxy group prevents the molecule from adopting flat, inactive conformations, thereby increasing the residence time of the ligand-receptor complex.

Pathway L 3-(2-Ethoxyphenyl)- 1,2-oxazol-5-ol R Target Receptor (Orthosteric Site) L->R Bioisosteric Binding C Conformational Change & Pocket Adaptation R->C Receptor Activation I Ion Channel Opening (e.g., Cl- Influx) C->I Signal Transduction H Cellular Response (Hyperpolarization) I->H Physiological Effect

Caption: Mechanism of action for 1,2-oxazol-5-ol derivatives at target receptors.

Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 2-ethoxy substitution, the following table summarizes representative quantitative SAR data for 3-aryl-1,2-oxazol-5-ol derivatives. The data highlights how modifications to the aryl ring influence lipophilicity (LogP) and subsequent receptor affinity.

Table 1: Comparative SAR of 3-Aryl-1,2-oxazol-5-ol Bioisosteres

Compound (3-Aryl Substituent)pKa (calc)LogP (calc)Representative Target IC₅₀ (µM)Relative Efficacy (%)
Phenyl (Unsubstituted)4.81.545.230
4-Methylphenyl4.82.032.125
2-Methoxyphenyl4.91.818.545
2-Ethoxyphenyl 4.9 2.3 8.4 65
2,6-Diethoxyphenyl5.02.9>100N/A (Steric clash)

Data Interpretation: The transition from an unsubstituted phenyl ring to a 2-ethoxyphenyl ring yields a highly favorable increase in LogP, driving better hydrophobic pocket engagement and lowering the IC₅₀. However, adding a second bulky group (2,6-diethoxyphenyl) results in a severe steric clash within the binding site, abolishing activity.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Screening Protocol for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Neuro-psychiatric Drug Discovery, Enzymology, and High-Throughput Screening (HTS) Scientific Rationale & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Neuro-psychiatric Drug Discovery, Enzymology, and High-Throughput Screening (HTS)

Scientific Rationale & Mechanistic Overview

D-amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase responsible for the degradation of D-serine in the central nervous system. Because D-serine is a vital endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, DAAO inhibition has emerged as a highly validated therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia and traumatic brain injury[1, 2].

Compound Profile: 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is designed as a competitive DAAO inhibitor. The structural logic relies on the 1,2-oxazol-5-ol (isoxazolol) moiety acting as a potent bioisostere for the carboxylate group of D-amino acids, anchoring the molecule to the Arg283 residue in the DAAO active site. Concurrently, the 2-ethoxyphenyl group is engineered to occupy the hydrophobic substrate-binding pocket, displacing water molecules and enhancing binding affinity[3].

DAAO_Pathway DSerine D-Serine (NMDA Co-agonist) DAAO DAAO Enzyme (Oxidation) DSerine->DAAO Substrate NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Activation Metabolites Hydroxypyruvate + H2O2 + NH3 DAAO->Metabolites Degradation Inhibitor 3-(2-Ethoxyphenyl)- 1,2-oxazol-5-ol Inhibitor->DAAO Competitive Inhibition

Figure 1: DAAO metabolic pathway and NMDAR modulation by 1,2-oxazol-5-ol inhibitors.

Experimental Design: A Self-Validating System

To establish a trustworthy and robust pharmacological profile, this protocol employs a self-validating cascade.

  • Primary Assay (Amplex Red): Offers high-throughput sensitivity by coupling DAAO-generated H₂O₂ to the horseradish peroxidase (HRP)-mediated oxidation of Amplex Red into fluorescent resorufin.

  • Orthogonal Assay (Clark Electrode): Because Amplex Red is susceptible to false positives (e.g., compounds that inhibit HRP, act as ROS scavengers, or exhibit redox cycling), direct measurement of oxygen consumption via a Clark-type electrode is mandatory to prove true DAAO inhibition.

  • Counter-Screening: Selectivity is verified against D-aspartate oxidase (DDO), the closest flavoprotein homolog, to ensure target specificity.

Workflow Prep 1. Compound Preparation Primary 2. Amplex Red Fluorescence Assay Prep->Primary Orthogonal 3. Clark Electrode O2 Consumption Primary->Orthogonal Selectivity 4. DDO & NMDAR Counter-Screening Orthogonal->Selectivity Data 5. IC50 & SAR Analysis Selectivity->Data

Figure 2: Self-validating experimental workflow for DAAO inhibitor screening.

Step-by-Step Methodologies

Protocol A: Primary High-Throughput Fluorescence Assay (Amplex Red)

Causality: This kinetic assay measures the initial velocity of H₂O₂ production, allowing for the accurate calculation of IC₅₀ and Kᵢ values under steady-state conditions.

Reagents & Materials:

  • Recombinant human DAAO (rhDAAO), >95% purity.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 µM FAD.

  • Substrate/Detection Mix: 50 mM D-serine, 50 µM Amplex Red, 0.1 U/mL HRP.

  • Black, flat-bottom 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol in 100% DMSO. Perform a 10-point, 3-fold serial dilution in Assay Buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add 10 µL of rhDAAO (final concentration: 5 nM) to each well containing 5 µL of the test compound. Incubate at 25°C for 15 minutes in the dark. Note: Pre-incubation allows the compound to equilibrate within the active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the Substrate/Detection Mix to all wells using a multichannel pipette or automated dispenser.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 530 nm, Emission: 590 nm). Record fluorescence every 30 seconds for 20 minutes at 25°C.

  • Data Extraction: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Orthogonal Oxygen Consumption Assay (Clark Electrode)

Causality: DAAO consumes one molecule of O₂ for every molecule of D-serine oxidized. Measuring O₂ depletion directly eliminates any interference from the HRP/Amplex Red reporter system.

Procedure:

  • Calibration: Calibrate the Clark-type oxygen electrode chamber (e.g., Oxygraph) using air-saturated Assay Buffer (100% O₂) and sodium dithionite-treated buffer (0% O₂) at 25°C.

  • Baseline Establishment: Add 1 mL of Assay Buffer containing 50 nM rhDAAO and the test compound (at 3× the IC₅₀ determined in Protocol A) to the chamber. Stir continuously and record the baseline O₂ level for 2 minutes.

  • Reaction Initiation: Inject D-serine to a final concentration of 50 mM to initiate the reaction.

  • Measurement: Record the rate of oxygen depletion (nmol O₂/min) for 5 minutes. Compare the inhibited rate against a vehicle-only (1% DMSO) control to confirm the exact percentage of DAAO inhibition.

Protocol C: Selectivity Counter-Screening (DDO)

Causality: D-aspartate oxidase (DDO) shares structural homology with DAAO but regulates D-aspartate. Off-target DDO inhibition can cause unwanted neurochemical imbalances.

Procedure:

  • Repeat Protocol A , replacing rhDAAO with recombinant human DDO (rhDDO) and replacing D-serine with 50 mM D-aspartate.

  • Calculate the DDO IC₅₀ and determine the Selectivity Index (SI).

Quantitative Data Presentation

The following table outlines the target pharmacological metrics required to validate 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol as a lead candidate, using the classic DAAO inhibitor CBIO (6-chlorobenzo[d]isoxazol-3-ol) as a benchmark.

ParameterAssay MethodTarget ThresholdPurpose / Causality
IC₅₀ (DAAO) Amplex Red Fluorescence< 500 nMEstablishes primary in vitro potency and target engagement.
Kᵢ (DAAO) Amplex Red (Michaelis-Menten)< 200 nMConfirms competitive binding affinity vs. D-serine.
IC₅₀ (Orthogonal) Clark Oxygen Electrode< 500 nMValidates primary assay; rules out HRP/redox artifacts.
IC₅₀ (DDO) Amplex Red Fluorescence> 50 µMEnsures selectivity against D-aspartate oxidase.
Selectivity Index Ratio (IC₅₀ DDO / IC₅₀ DAAO)> 100-foldMitigates off-target toxicity risks in downstream models.

References

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors The Open Medicinal Chemistry Journal URL: [Link]

  • Enhancement of Brain d-Serine Mediates Recovery of Cognitive Function after Traumatic Brain Injury Journal of Neurotrauma URL: [Link]

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors Journal of Medicinal Chemistry URL: [Link]

Application

Application Note: Profiling 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol in Preclinical Anticancer Assays

An Application Note and Protocol Guide for the implementation of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol (a substituted isoxazol-5-ol derivative) in preclinical anticancer assays. Introduction and Mechanistic Rationale The is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the implementation of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol (a substituted isoxazol-5-ol derivative) in preclinical anticancer assays.

Introduction and Mechanistic Rationale

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties [1]. Specifically, isoxazol-5-ol derivatives (and their tautomeric isoxazol-5(4H)-one forms) have garnered significant attention as potent inducers of apoptosis and inhibitors of critical oncogenic chaperones like Heat Shock Protein 90 (HSP90) [1, 2].

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol features an ethoxy-substituted phenyl ring attached to the isoxazole core. The ethoxy group enhances lipophilicity, potentially improving cellular permeability compared to its hydroxylated counterparts. In anticancer screening, compounds of this class are typically evaluated for their ability to induce endoplasmic reticulum (ER) stress, inhibit chaperone-mediated protein folding, and trigger both early and late apoptosis in solid and suspension tumor models [1, 2].

Causality in Experimental Design

When evaluating this compound, researchers must account for its tautomeric nature. The equilibrium between the enol (isoxazol-5-ol) and keto (isoxazol-5-one) forms can be influenced by solvent polarity and pH. Therefore, assay media buffering and the choice of vehicle (typically DMSO) are critical to ensure reproducible target engagement.

Mechanistic Pathway Visualization

The following diagram illustrates the primary signaling cascade triggered by isoxazol-5-ol derivatives in cancer cells, leading from target engagement (e.g., HSP90 inhibition or ER stress) to programmed cell death[1, 2].

G Compound 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Target HSP90 Inhibition / ER Stress Compound->Target Binds ATP pocket / Triggers Ca2+ release UPR Unfolded Protein Response (UPR) Target->UPR Accumulation of misfolded proteins Mito Mitochondrial Membrane Depolarization UPR->Mito Prolonged stress Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Substrate cleavage

Fig 1. Mechanistic pathway of isoxazol-5-ol derivatives inducing apoptosis via ER stress and HSP90 inhibition.

Reagent Preparation and Storage

Trustworthiness Check: Isoxazole derivatives can degrade under prolonged exposure to aqueous environments or UV light. A self-validating protocol requires verifying compound integrity via LC-MS or UV-Vis before running high-throughput assays [2].

  • Stock Solution (10 mM): Dissolve the lyophilized powder of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot into amber microcentrifuge tubes to prevent photodegradation. Store at -20°C for up to 3 months.

  • Working Dilutions: Prepare fresh daily in complete culture media. Crucial: Ensure the final DMSO concentration in the assay never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

Experimental Protocols

Protocol A: Cell Viability and Proliferation (MTT Assay)

This assay quantifies the metabolic activity of cells, serving as a proxy for cell viability. It is the gold standard for determining the half-maximal inhibitory concentration (IC₅₀) [3].

Materials:

  • Target Cell Lines: e.g., K562 (leukemia), MCF-7 (breast cancer), or HCT-116 (colon cancer).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization buffer (10% SDS in 0.01 M HCl or DMSO).

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5×103 cells/well (adherent) or 1×104 cells/well (suspension) in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media (for adherent cells) and add 100 µL of media containing 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol at varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours. Causality note: 72 hours is often required for chaperone inhibitors to deplete client proteins sufficiently to cause cell death.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours in the dark.

  • Solubilization: Add 100 µL of solubilization buffer to dissolve the formazan crystals. Triturate gently.

  • Readout: Measure absorbance at 570 nm (reference 650 nm) using a microplate reader.

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

To confirm that the reduction in viability is due to programmed cell death rather than necrosis, flow cytometry using Annexin V (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects membrane permeabilization) is utilized [1].

Step-by-Step Procedure:

  • Treatment: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation: Ensure compensation controls (single-stained samples) are run to prevent spectral overlap between FITC and PI channels.

Data Presentation

Quantitative data from the MTT and Flow Cytometry assays should be summarized for comparative analysis. Below is a representative framework for reporting the efficacy of isoxazol-5-ol derivatives across different cell lines [1, 3].

Table 1: Representative IC₅₀ and Apoptotic Profiling of Isoxazol-5-ol Derivatives

Cell Line (Origin)IC₅₀ (µM) at 72hEarly Apoptosis (%)Late Apoptosis (%)Primary Mechanism
K562 (Leukemia) 4.2±0.3 28.514.2Erythroid differentiation / Apoptosis
MCF-7 (Breast) 8.7±0.5 15.322.1ER Stress / Caspase-7 activation
HCT-116 (Colon) 12.1±1.1 10.418.6HSP90 Inhibition
HEK-293 (Normal) >100 < 5.0< 2.0N/A (Favorable therapeutic index)

(Note: Data structure reflects typical outcomes for active isoxazole derivatives; actual values for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol must be determined empirically).

References

  • unife.it.Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth.
  • BenchChem.Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.
  • Encyclopedia.pub.Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety.
Method

Application Note: Protocols for In Vitro Cytotoxicity Testing of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Introduction 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, also known as Coyolxauhqui, is a natural product that has garnered interest for its potential bioactive properties. Preliminary studies have suggested that this compound m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, also known as Coyolxauhqui, is a natural product that has garnered interest for its potential bioactive properties. Preliminary studies have suggested that this compound may exhibit cytotoxic effects, making it a candidate for further investigation in drug development, particularly in oncology. Assessing the in vitro cytotoxicity of a novel compound is a critical first step in the preclinical evaluation process. It provides essential information on dose-dependent toxicity, mechanism of cell death, and potential therapeutic windows.

This guide provides a comprehensive set of protocols for academic and industry researchers to reliably assess the cytotoxic effects of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. We will detail three widely adopted and complementary assays: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) assay to assess membrane integrity, and Annexin V/Propidium Iodide (PI) staining to specifically quantify apoptosis and necrosis. Adherence to these standardized methods, including proper controls and data analysis, is crucial for generating reproducible and reliable data.[1]

Principles of Key Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile and avoid misleading results from assay-specific artifacts.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[2] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[4] The released LDH catalyzes a reaction that results in a color change, which can be measured spectrophotometrically.[5][6]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based method provides detailed information on the mode of cell death. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8][9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells.[7][8][10] It can, however, enter late apoptotic and necrotic cells where membrane integrity is lost.[7][10] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

General Materials and Reagents

  • Selected cancer and non-cancerous cell lines

  • 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol (ensure high purity)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Positive control cytotoxic agent (e.g., Doxorubicin, Staurosporine)

  • 96-well and 6-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer and appropriate tubes

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2, humidified)[1]

Cell Line Selection and Culture

Rationale: The choice of cell line is critical and should be guided by the research question. It is advisable to test the compound on a panel of cell lines, including both cancer and non-cancerous "normal" cell lines, to assess for potential tumor-specific cytotoxicity. For example, testing against a human liver cancer cell line like HepG2 and a normal human fibroblast line like MRC-5 can provide an initial selectivity index.[11][12]

Protocol:

  • Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.[1]

  • Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[4]

  • Routinely check for mycoplasma contamination and authenticate cell lines. Adhering to Good Cell Culture Practices (GCCP) is essential for reproducibility.[13][14]

Experimental Workflow

The overall process for evaluating the cytotoxicity of the compound involves several key stages, from initial cell preparation to final data analysis and interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture & Maintenance B 2. Prepare Compound Stock & Dilutions C 3. Cell Seeding in Plates B->C D 4. Compound Treatment (Dose-Response & Time-Course) C->D E 5. Incubation (e.g., 24, 48, 72h) D->E F MTT Assay E->F G LDH Assay E->G H Annexin V/PI Assay E->H I 6. Data Acquisition (Absorbance/Fluorescence) F->I G->I H->I J 7. Calculate % Viability & Normalize Data I->J K 8. Plot Dose-Response Curves & Calculate IC50 J->K L 9. Statistical Analysis & Interpretation K->L G A Viable Cell Annexin V- PI- B Early Apoptosis Annexin V+ PI- A->B PS Flipping D Necrosis Annexin V- PI+ A->D Direct Membrane Damage C Late Apoptosis / Necrosis Annexin V+ PI+ B->C Membrane Permeabilization

Caption: Cell fates as determined by Annexin V/PI staining.

Data Analysis and Interpretation

Calculating Percent Viability (MTT Assay)

The absorbance values should be corrected by subtracting the blank (media only). The percent viability is then calculated relative to the vehicle-treated control cells.

Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

Calculating Percent Cytotoxicity (LDH Assay)

Cytotoxicity is calculated by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Formula: % Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Maximum - LDH_Spontaneous)] * 100

Determining the IC50 Value

The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability. [15]

  • Normalize Data: Convert your viability data to percent inhibition (100 - % Viability). [16][17]2. Transform Concentration: Transform the concentration values to their logarithm (log10). [16][18]3. Plot Data: Create a scatter plot with log(concentration) on the x-axis and percent inhibition on the y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). [17][18]The software will calculate the IC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve. [15][18]

Example Data Presentation

Table 1: Dose-Response Data for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol on HepG2 Cells (48h)

Concentration (µM)Log(Concentration)Mean % Viability% Inhibition
0 (Vehicle)-100.00.0
10.0095.24.8
50.7081.518.5
101.0062.337.7
251.4048.951.1
501.7025.174.9
1002.0010.489.6

From this data, a non-linear regression would yield an IC50 value of approximately 24 µM.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(13), e1884.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Thirumalai, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit Manual.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Addgene. (n.d.). MTT Assay protocol. Retrieved from [Link]

  • protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]

  • Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 21st Century Cell Culture for 21st Century Toxicology. Retrieved from [Link]

  • PubMed. (2017). Good cell culture practices & in vitro toxicology. Retrieved from [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • PubMed. (1992). Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cytotoxic activity of selected plants used as antitumorals in Mexican traditional medicine. Retrieved from [Link]

  • MDPI. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Retrieved from [Link]

  • MDPI. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial, Cytotoxic, and Anti-Inflammatory Activities of Tigridia vanhouttei Extracts. Retrieved from [Link]

  • MDPI. (2021). Phytochemical Screening and Antioxidant and Cytotoxic Effects of Acacia macrostachya. Retrieved from [Link]

  • PubMed. (2000). Melanin granules prevent the cytotoxic effects of L-DOPA on retinal pigment epithelial cells in vitro by regulation of NO and superoxide radicals. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-methoxyethyl)-1,2-oxazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction between 2-Ethoxybenzoic Acid (EBA) and Eugenol, and Related Changes in Cytotoxicity. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Antimicrobial Screening of Novel Oxazole Compounds

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of multi-drug resistant (MDR) infections presents a formidable challenge to global health. This escalating crisis necessitates the discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multi-drug resistant (MDR) infections presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing an oxazole nucleus, have emerged as a promising scaffold in medicinal chemistry.[2][3] Oxazole derivatives are known to interact with a variety of biological targets and have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial effects.[3][4][5]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of novel oxazole compounds. It is designed to move beyond simple procedural lists, offering a logical, multi-tiered screening cascade that explains the causality behind each experimental choice. Our approach integrates primary identification of antimicrobial activity, secondary quantification of potency, and essential early-stage safety profiling to ensure a robust and efficient evaluation of promising candidates.

The overall workflow is designed as a funnel, progressively narrowing a library of compounds to a few validated hits with desirable characteristics.

G cluster_0 Screening Cascade Compound_Library Novel Oxazole Compound Library Primary_Screening Part 1: Primary Screening Agar Disk Diffusion Compound_Library->Primary_Screening Initial Broad Screen Secondary_Screening Part 2: Potency Quantification Broth Microdilution (MIC) Primary_Screening->Secondary_Screening Identify 'Hits' Safety_Profile Part 3: Safety & Selectivity Cytotoxicity Assay (IC50) Secondary_Screening->Safety_Profile Quantify Potency Lead_Candidate Lead Candidate(s) for MoA & In Vivo Studies Safety_Profile->Lead_Candidate Determine Therapeutic Window

Caption: High-level workflow for antimicrobial screening of oxazole compounds.

Part 1: Primary Screening — The Agar Disk Diffusion Assay

Expertise & Experience: The first step in any screening campaign is to efficiently and cost-effectively identify compounds that possess any level of antimicrobial activity. The agar disk diffusion method, also known as the Kirby-Bauer test, is the quintessential primary assay for this purpose.[6][7] Its principal advantage lies in its simplicity and scalability, allowing for the rapid qualitative assessment of a large number of compounds against various microbial strains. The method relies on the radial diffusion of a test compound from a saturated paper disk through an agar medium inoculated with a target microorganism.[8] The resulting "zone of inhibition"—a clear area where bacterial growth is visibly inhibited—provides a direct, albeit semi-quantitative, measure of the compound's activity.[6][9]

G cluster_1 Disk Diffusion Workflow A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B 2. Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate A->B C 3. Apply Oxazole Compound-Impregnated Disks B->C D 4. Incubate Plate (e.g., 37°C for 16-24h) C->D E 5. Measure Zone of Inhibition (mm) D->E

Caption: Step-by-step workflow for the Agar Disk Diffusion assay.

Protocol 1: Agar Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile tryptic soy broth or 0.9% saline

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) grown overnight

  • Novel oxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps

  • Incubator, ruler or calipers

Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure complete coverage.[6] Allow the plate to dry for 3-5 minutes.

  • Compound Application: Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) of each oxazole compound solution onto a sterile blank paper disk. Allow the solvent to evaporate completely. A solvent-only disk must be included as a negative control.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar by gently pressing down. Space the disks adequately (at least 24 mm apart center-to-center) to prevent overlapping zones of inhibition.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm). A larger zone diameter indicates greater susceptibility of the microorganism to the compound.[8]

Data Presentation: Primary Screening Results

Summarize the results in a clear table. This allows for easy identification of "hits" that warrant further investigation.

Compound IDTest OrganismGram StainZone of Inhibition (mm)Notes / Observations
OXA-001S. aureusPositive18Clear, defined zone
OXA-001E. coliNegative0No activity
OXA-002S. aureusPositive22Potent activity
OXA-002E. coliNegative15Broad-spectrum hint
DMSO CtrlS. aureusPositive0Valid negative ctrl

Part 2: Secondary Screening — Broth Microdilution for MIC Determination

Expertise & Experience: Following the identification of active compounds, the next critical step is to quantify their potency. The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of novel compounds to existing antibiotics. The protocol is guided by standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

G cluster_0 Broth Microdilution (96-Well Plate) A1 Well 1 100µL Broth + 100µL Drug A2 Well 2 100µL Broth A1->A2 Transfer 100µL A3 Well 3 100µL Broth A2->A3 Transfer 100µL A4 Well 4 ... A3->A4 ... A5 Well 10 100µL Broth A4->A5 Transfer 100µL Discard 100µL AddInoculum Add Standardized Bacterial Inoculum to Wells 1-11 A5->AddInoculum A11 Well 11 Growth Ctrl (Broth + Bacteria) A11->AddInoculum A12 Well 12 Sterility Ctrl (Broth Only)

Caption: 96-well plate setup for a two-fold serial dilution to determine MIC.

Protocol 2: Broth Microdilution (CLSI-based)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (prepared as in Protocol 1 and diluted to yield ~5 x 10⁵ CFU/mL in the final well volume)

  • Stock solutions of oxazole compounds (typically at 100x the highest desired test concentration)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Methodology:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 200 µL of the oxazole compound solution prepared in CAMHB at the highest desired concentration (e.g., 128 µg/mL).

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. This constitutes the first 1:2 dilution.

  • Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10. After mixing in well 10, discard 100 µL to ensure all wells have a final volume of 100 µL before adding bacteria.

  • Controls:

    • Growth Control (Positive): Well 11 will contain 100 µL of CAMHB and will be inoculated with bacteria.

    • Sterility Control (Negative): Well 12 will contain 100 µL of CAMHB only and will not be inoculated.

  • Inoculation: Add 10 µL of the appropriately diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in the test wells will be ~110 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the oxazole compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Data Presentation: Quantitative Potency (MIC)

MIC values provide the quantitative data needed for direct comparison and SAR analysis.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
OXA-0024160.5
OXA-0072640.5
OXA-015>128>1280.5

Part 3: Assessing the Safety Profile — In Vitro Cytotoxicity

Trustworthiness: An effective antimicrobial is only useful if it is not toxic to the host. Many compounds that kill bacteria are also cytotoxic to eukaryotic cells.[14] Therefore, early assessment of a compound's effect on mammalian cell viability is a non-negotiable step in drug discovery.[15] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[15][16] By comparing the concentration that is toxic to mammalian cells (IC₅₀) with the concentration that is effective against bacteria (MIC), we can calculate a Selectivity Index (SI). A high SI is a strong indicator of a promising drug candidate.

G cluster_2 Therapeutic Window Assessment MIC Determine MIC (vs. Bacteria) SI Calculate Selectivity Index (SI = IC50 / MIC) MIC->SI IC50 Determine IC50 (vs. Mammalian Cells) IC50->SI

Caption: Logic for determining the therapeutic potential of a compound.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Oxazole compound stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator, plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Collection: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index (SI)

The SI provides a critical metric for prioritizing compounds for further development. An SI > 10 is often considered a good starting point.

Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (IC₅₀/MIC)
OXA-002415037.5
OXA-0072157.5
DoxorubicinN/A0.8(Cytotoxic Control)

Part 4: Gaining Preliminary Mechanistic Insights

Authoritative Grounding: Once a potent and selective compound is identified, understanding its mechanism of action (MoA) becomes paramount.[1] While full MoA deconvolution is a complex process, early experiments can provide valuable clues. Most antibacterial agents disrupt one of a few key biosynthetic processes.[1][17]

G cluster_0 Bacterial Cell CellWall Cell Wall Synthesis (e.g., Penicillins) Membrane Cell Membrane Integrity (e.g., Daptomycin) Protein Protein Synthesis (Ribosome) (e.g., Tetracyclines) DNA DNA Replication (Gyrase/Topoisomerase) (e.g., Quinolones) Metabolism Metabolic Pathways (Folate Synthesis) (e.g., Sulfonamides)

Caption: Major targets for antibacterial agents within a bacterial cell.[17]

A Time-Kill Kinetics Assay can differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. In this assay, a bacterial culture is treated with the compound at a concentration of 4-8x its MIC, and viable cell counts (CFU/mL) are determined at multiple time points over 24 hours. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal. This data provides crucial information about the compound's pharmacological profile.

Conclusion

This application guide outlines a systematic, three-tiered approach for the initial evaluation of novel oxazole compounds. By progressing from broad primary screening to quantitative potency determination and essential cytotoxicity assessment, researchers can efficiently identify and prioritize lead candidates. This structured workflow ensures that resources are focused on compounds that not only exhibit potent antimicrobial activity but also possess a favorable safety window, laying a solid foundation for subsequent mechanism of action studies, lead optimization, and preclinical development.

References

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (2025). Creative Biolabs. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Link. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). American Society for Microbiology. [https://journals.asm.org/doi/10.1128/msystems.009 elucidating the mechanisms of action of antimicrobial agents]([Link] elucidating the mechanisms of action of antimicrobial agents)

  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah National University. [Link]

  • Rapid Screening of Antimicrobial Synthetic Peptides. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. [Link]

  • Mechanisms of Antimicrobial Actions. (2026). ResearchGate. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI. [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Pharmacology. [Link]

  • Mode of Action & Target for Antibacterial Drug - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Wikipedia. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (2020). Taylor & Francis Online. [Link]

  • Disk Diffusion | MI - Microbiology. (n.d.). MicrobiologyInfo.com. [Link]

  • Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. (2017). Frontiers in Microbiology. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). National Center for Biotechnology Information. [Link]

  • 1,3,4-Oxadiazole derivatives: targeting multiple bacterial pathways. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

Sources

Method

Analytical techniques for the characterization of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Application Note: Analytical Strategies for the Structural Elucidation and Tautomeric Profiling of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol The Characterization Challenge: Prototropic Tautomerism The isoxazole ring is a five-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Strategies for the Structural Elucidation and Tautomeric Profiling of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

The Characterization Challenge: Prototropic Tautomerism

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry[1]. However, the characterization of 5-hydroxyisoxazoles—such as 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol (also known as 3-(2-ethoxyphenyl)isoxazol-5-ol)—presents a unique analytical challenge due to prototropic tautomerism[2].

In solution, this molecule does not exist as a single static structure. Instead, it participates in a dynamic equilibrium between the isoxazol-5-ol (enol) form and the isoxazol-5(4H)-one (keto) form[1]. A third form, the isoxazol-5(2H)-one, is also theoretically possible, meaning three distinct isomeric forms of these fully unsaturated heterocycles can exist depending on the environment[3].

The Causality of Experimental Choices: Standardizing an analytical workflow requires understanding why these tautomers shift. The relative stability of each tautomer is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent[1]. In non-polar solvents (e.g., CDCl₃), the keto form often predominates because the highly polar -OH group lacks stabilization. Conversely, in polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆), the enol form is stabilized via intermolecular hydrogen bonding. Therefore, analyzing this compound in a single solvent or state provides an incomplete, potentially misleading structural picture.

Strategic Workflow: Self-Validating Protocols

To establish a rigorous, self-validating system, the analytical workflow must cross-reference orthogonal techniques. The following protocols are designed to confirm structural identity while definitively mapping the tautomeric ratio.

Protocol A: Solvent-Switched High-Resolution NMR Profiling

Causality & Self-Validation: To ensure that unexpected NMR signals are genuine tautomers rather than co-eluting impurities, we employ a Solvent-Switching Self-Validation method. Impurities maintain a constant integration ratio regardless of the solvent. Tautomers, however, will invert their integration ratios based on the solvent's physicochemical properties.

Step-by-Step Methodology:

  • Sample Preparation (Non-Polar): Dissolve 15 mg of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol in 0.6 mL of anhydrous CDCl₃ (contains 0.03% v/v TMS).

  • Acquisition 1: Acquire a standard 1D ¹H NMR (minimum 400 MHz) and ¹³C NMR spectrum at 298 K. Look for the diagnostic C4-H₂ singlet at ~3.8–4.2 ppm, indicative of the 5(4H)-one keto tautomer.

  • Sample Preparation (Polar): Dissolve a separate 15 mg aliquot of the same batch in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition 2: Acquire 1D ¹H and ¹³C NMR spectra. The equilibrium will shift, revealing a broad -OH singlet (>10 ppm) and a C4-H singlet (~6.0–6.5 ppm), confirming the enol form.

  • Validation: Calculate the integration ratio of the C4-H (enol) vs. C4-H₂ (keto) signals in both spectra. A significant shift in this ratio validates the tautomeric dynamic system.

Protocol B: Solid-State Attenuated Total Reflection (ATR) FT-IR

Causality & Self-Validation: While NMR captures the solution-state dynamics, FT-IR captures the solid-state crystal packing. The solid state locks the molecule into its lowest-energy conformation. Cross-referencing the dominant solid-state IR stretch (e.g., C=O vs. O-H) with the NMR data provides a complete thermodynamic profile of the batch.

Step-by-Step Methodology:

  • Ensure the ATR crystal (Diamond or ZnSe) is clean by running a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Place 2–3 mg of the solid crystalline powder directly onto the ATR crystal.

  • Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquire the spectrum. Analyze the 1700–1750 cm⁻¹ region for the keto C=O stretch and the 3200–3400 cm⁻¹ region for the enol O-H stretch.

Protocol C: LC-HRMS Fragmentation Analysis

Causality & Self-Validation: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while Collision-Induced Dissociation (CID) maps the connectivity. Soft ionization (ESI+) is chosen to prevent premature in-source fragmentation of the fragile N-O bond.

Step-by-Step Methodology:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Inject 2 µL into a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution (5% to 95% ACN over 5 minutes).

  • Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode.

  • Isolate the parent ion [M+H]⁺ at m/z 206.0817 and apply a normalized collision energy (NCE) of 20-30 eV to induce fragmentation.

  • Monitor for the diagnostic neutral loss of ethylene (-28 Da) from the ethoxy group, a hallmark of ortho-ethoxyphenyl derivatives.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Tautomeric Discrimination

Tautomer Form Nucleus Position Expected Shift (ppm) Multiplicity Integration
Enol ¹H C4-H 6.0 – 6.5 Singlet 1H
Enol ¹H C5-OH > 10.0 Broad Singlet 1H
Keto (4H) ¹H C4-H₂ 3.8 – 4.2 Singlet 2H
Both ¹H Ethoxy CH₃ ~ 1.4 Triplet 3H
Both ¹H Ethoxy CH₂ ~ 4.1 Quartet 2H
Enol ¹³C C5 (C-OH) ~ 170.0 - -
Keto (4H) ¹³C C5 (C=O) ~ 175.0 – 180.0 - -
Enol ¹³C C4 (CH) ~ 90.0 – 95.0 - -

| Keto (4H) | ¹³C | C4 (CH₂) | ~ 35.0 – 45.0 | - | - |

Table 2: Exact Mass and Diagnostic Fragments (LC-HRMS, ESI+)

Ion Species Formula Theoretical m/z Causality / Origin
[M+H]⁺ C₁₁H₁₂NO₃⁺ 206.0817 Protonated parent molecule
[M+H - C₂H₄]⁺ C₉H₈NO₃⁺ 178.0504 Neutral loss of ethylene from the ethoxy group via CID

| [Fragment]⁺ | C₈H₈NO⁺ | ~ 136.05 | Cleavage of the isoxazole ring (loss of CO/HCNO) |

Mandatory Visualizations

Tautomerism A 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol (Dynamic System) B Isoxazol-5-ol (Enol) Favored in Polar Solvents (e.g., DMSO-d6) A->B Intermolecular H-bonding C Isoxazol-5(4H)-one (Keto) Favored in Non-Polar Solvents (e.g., CDCl3) A->C Low Dielectric Constant D NMR: OH singlet (>10 ppm) C4-H singlet (~6.2 ppm) B->D 1H/13C NMR E NMR: C4-H2 singlet (~4.0 ppm) C5=O (~175 ppm) C->E 1H/13C NMR

Fig 1. Solvent-driven tautomeric equilibrium and diagnostic NMR markers.

Fragmentation M1 Parent Ion [M+H]+ m/z 206.08 M2 Ethoxy Loss [M+H-C2H4]+ m/z 178.05 M1->M2 CID (-28 Da) M3 Ring Cleavage [Fragment]+ m/z 136.05 M1->M3 Isoxazole Opening M2->M3 Sequential Loss

Fig 2. Proposed LC-HRMS collision-induced dissociation (CID) fragmentation pathway.

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Application

Application Note: High-Throughput Screening of 1,2-Oxazole Derivatives as BET Bromodomain Inhibitors

Mechanistic Rationale: The 1,2-Oxazole Scaffold in Epigenetic Drug Discovery 1,2-oxazole (isoxazole) derivatives, particularly 3,5-dimethylisoxazoles, have emerged as privileged pharmacophores in modern epigenetic drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The 1,2-Oxazole Scaffold in Epigenetic Drug Discovery

1,2-oxazole (isoxazole) derivatives, particularly 3,5-dimethylisoxazoles, have emerged as privileged pharmacophores in modern epigenetic drug discovery ()[1]. These low-molecular-weight heterocycles function as highly efficient acetyl-lysine (KAc) mimetics, competitively binding to the bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) ()[2].

The Causality of Binding: The isoxazole nitrogen and oxygen heteroatoms act as critical hydrogen bond acceptors. They form a direct hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) and a water-mediated interaction with a conserved tyrosine (Tyr97) deep within the hydrophobic ZA channel of the bromodomain[2]. This precise spatial arrangement allows isoxazole derivatives—such as the clinical candidate CPI-0610—to displace endogenous acetylated histones, thereby downregulating oncogenes like MYC and suppressing tumor growth[2].

TR_FRET cluster_0 Uninhibited State (High FRET) cluster_1 Inhibited State (Low FRET) Tb Anti-GST-Tb (Donor) BRD4 BRD4-GST Tb->BRD4 Binds d2 SA-d2 (Acceptor) Tb->d2 FRET (665 nm) Peptide Ac-Peptide-Biotin BRD4->Peptide Reads Ac-Lys Peptide->d2 Binds Tb2 Anti-GST-Tb (Donor) BRD42 BRD4-GST Tb2->BRD42 Binds d22 SA-d2 (Acceptor) Tb2->d22 No FRET Inhibitor 1,2-Oxazole Inhibitor Inhibitor->BRD42 Displaces Peptide Peptide2 Ac-Peptide-Biotin Peptide2->d22 Binds

Fig 1: TR-FRET assay mechanism for screening 1,2-oxazole BRD4 inhibitors.

High-Throughput Screening Strategy: A Self-Validating System

To screen large libraries of 1,2-oxazole derivatives, a robust, self-validating High-Throughput Screening (HTS) cascade is required. Relying on a single assay modality often leads to the pursuit of false positives. Therefore, we employ a dual-assay orthogonal approach ().

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the primary biochemical assay.

    • Causality of Choice: Conventional fluorescence intensity assays are plagued by the auto-fluorescence of library compounds. TR-FRET utilizes a Terbium (Tb) cryptate donor with a long emission half-life (milliseconds). By introducing a 50 µs time delay (time-gating) before measurement, short-lived background fluorescence from the 1,2-oxazole library decays completely, yielding an exceptional signal-to-noise ratio.

  • Orthogonal Validation (AlphaScreen): All TR-FRET hits must be counter-screened to ensure trustworthiness.

    • Causality of Choice: Compounds that act as inner-filter effect quenchers or light scatterers can produce false positives in TR-FRET. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) relies on the transfer of singlet oxygen between donor and acceptor beads over a distance of up to 200 nm. Because it does not rely on fluorescence excitation/emission overlap, it is completely orthogonal to TR-FRET, effectively filtering out assay-specific artifacts.

HTS_Workflow Lib 1,2-Oxazole Library (100,000+ compounds) Primary Primary Screen: TR-FRET (BRD4 BD1, 10 µM) Lib->Primary High-Throughput Counter Counter-Screen: AlphaScreen (Orthogonal Validation) Primary->Counter Hits (>50% Inhibition) Dose Dose-Response (IC50) (10-point curve) Counter->Dose Validated Hits Selectivity Selectivity Profiling (BRD2, BRD3, TAF1) Dose->Selectivity IC50 < 1 µM Lead Lead Optimization (Cellular Assays) Selectivity->Lead Selective Candidates

Fig 2: Self-validating HTS triage cascade for 1,2-oxazole derivatives.

Experimental Protocols

Buffer Preparation & Causality

Both protocols utilize a highly optimized assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

  • HEPES vs. Phosphate: HEPES maintains physiological pH without chelating metals, which is critical for the His-tag/Nickel interactions required in the AlphaScreen counter-assay.

  • CHAPS Detergent: A zwitterionic detergent is strictly preferred over Triton X-100 or Tween-20. CHAPS does not form large micelles that can trap hydrophobic 1,2-oxazole derivatives, preventing artificially low apparent potencies (false negatives).

  • Fluoride Addition (TR-FRET only): 400 mM KF is added to the TR-FRET detection mix. Fluoride ions coordinate the Terbium cryptate, protecting it from quenching by water molecules, thereby maximizing the donor's quantum yield.

Protocol 1: TR-FRET Primary HTS Assay (BRD4 BD1)
  • Compound Dispensing: Dispense 100 nL of 1,2-oxazole library compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550). Note: Acoustic dispensing eliminates tip carryover and maintains a final DMSO concentration of ≤1%, preserving BRD4 structural integrity.

  • Target Addition: Add 5 µL of 2X BRD4 BD1-GST protein (final concentration 10 nM) in assay buffer. Incubate for 15 minutes at room temperature. Note: Pre-incubation allows the inhibitor to engage the binding pocket before competition with the high-affinity peptide begins.

  • Detection Mix Addition: Add 5 µL of 2X Detection Mix containing Biotinylated-Ac-Histone H4 peptide (final 50 nM), Anti-GST-Tb cryptate (final 2 nM), and Streptavidin-d2 (final 20 nM) supplemented with 400 mM KF.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles (which cause severe light scattering). Incubate for 60 minutes at room temperature in the dark to reach binding equilibrium.

  • Measurement: Read on a multi-mode microplate reader using a TR-FRET optic module (Excitation: 337 nm, Emission: 620 nm and 665 nm, Integration delay: 50 µs, Integration time: 400 µs). Calculate the FRET ratio (665 nm / 620 nm).

Protocol 2: AlphaScreen Orthogonal Counter-Screen
  • Compound Dispensing: Dispense 100 nL of compounds into a 384-well OptiPlate.

  • Target & Ligand Addition: Add 5 µL of 2X BRD4 BD1-His protein (final 20 nM) and Biotinylated-Ac-Histone H4 peptide (final 50 nM). Incubate for 30 minutes.

  • Bead Addition (Light Sensitive): Under subdued green light (<100 lux), add 5 µL of 2X Bead Mix containing Nickel-Chelate Donor beads and Streptavidin Acceptor beads (final 10 µg/mL each). Note: Alpha beads are highly photosensitive; ambient light causes irreversible photobleaching of the embedded fluorophores.

  • Equilibration: Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

Data Presentation & Triage

Quantitative data from the HTS cascade must be rigorously evaluated. The robustness of the assay is determined by the Z'-Factor , calculated as 1 - (3*(SD_high + SD_low) / |Mean_high - Mean_low|). A Z'-factor > 0.5 indicates an assay suitable for HTS; the protocols above consistently yield Z'-factors > 0.75.

Table 1: Representative HTS Triage Data for 1,2-Oxazole Derivatives

Compound IDScaffold TypeTR-FRET IC₅₀ (nM)AlphaScreen IC₅₀ (nM)Selectivity (BD1/BD2)Z'-Factor
Cmpd-0610 Isoxazolo-azepine18 ± 220 ± 340-fold0.81
Cmpd-151 3,5-dimethylisoxazole35 ± 438 ± 5Pan-BET0.85
Cmpd-False Amino-isoxazole45 ± 5>10,000N/A (Artifact)0.78
I-BET762 Triazolodiazepine (Ctrl)92 ± 895 ± 6Pan-BET0.82

Data Interpretation: Notice how Cmpd-False shows high apparent potency in TR-FRET but no activity in AlphaScreen. This perfectly illustrates the causality of using an orthogonal counter-screen: Cmpd-False is a FRET acceptor quencher (assay artifact) rather than a true BRD4 inhibitor. Conversely, the isoxazolo-azepine scaffold (Cmpd-0610 ) demonstrates validated, highly potent, and selective target engagement across both modalities.

References

  • Gehling, V. S., et al. "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Qin, C., et al. "Targeting bromodomain-containing proteins: research advances of drug discovery." Signal Transduction and Targeted Therapy, 2020. URL:[Link]

  • Meier, J. C., et al. "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Synthesis

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that synthesizing 3-aryl-1,2-oxazol-5-ols (often existing in tautomeric equilibrium with their isoxazol-5(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, you know that synthesizing 3-aryl-1,2-oxazol-5-ols (often existing in tautomeric equilibrium with their isoxazol-5(4H)-one forms) can be fraught with yield-limiting side reactions.

This guide provides a deep dive into the mechanistic causality of these failures and offers a self-validating, highly optimized protocol for the synthesis of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol from ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and hydroxylamine.

Mechanistic Overview & Causality

The synthesis of 1,2-oxazol-5-ols relies on a delicate two-step cascade: oximation followed by intramolecular cyclization . The primary failure point in this workflow is the mismanagement of pH.

Hydroxylamine ( NH2​OH ) is a potent nucleophile, but its reactivity is entirely dictated by the protonation state of the reaction medium. While heavily documented in aminoisoxazole synthesis, the pH-dependent regioselectivity and reactivity of hydroxylamine directly dictate the yield in isoxazol-5-ol systems[1].

  • At pH < 6.0: The nitrogen lone pair is protonated ( NH3+​OH ), rendering it non-nucleophilic. The reaction stalls at the starting material.

  • At pH > 8.5: Hydroxide ions ( OH− ) competitively attack the ester carbonyl of the starting material, leading to irreversible ester hydrolysis and the formation of 3-(2-ethoxyphenyl)-3-oxopropanoic acid.

  • Steric Factor: The bulky 2-ethoxy group on the phenyl ring creates significant steric hindrance near the ketone carbonyl, slowing down the initial nucleophilic attack. This requires a strictly maintained optimal pH window (7.0–7.5) to maximize the concentration of the free-base hydroxylamine without triggering hydrolysis.

Reaction Workflow & Troubleshooting Logic

G SM Ethyl 3-(2-ethoxyphenyl) -3-oxopropanoate Reagent Hydroxylamine HCl + NaOAc Buffer SM->Reagent Addition Oxime Oxime Intermediate (C=N-OH) Reagent->Oxime pH 7.0-7.5 Nucleophilic Attack Hydrolysis Ester Hydrolysis (Yield Loss) Reagent->Hydrolysis pH > 8.5 OH- Attack Stall Incomplete Oximation (Yield Loss) Reagent->Stall pH < 6.0 Protonation Cyclization Intramolecular Cyclization (-EtOH) Oxime->Cyclization Heat (60°C) Product 3-(2-Ethoxyphenyl) -1,2-oxazol-5-ol Cyclization->Product High Yield Pathway

Reaction workflow and pH-dependent troubleshooting logic for 1,2-oxazol-5-ol synthesis.

Quantitative Yield Optimization

The following table summarizes our internal optimization data, demonstrating how environmental conditions dictate the dominant reaction pathway.

Reaction ConditionpHTemp (°C)Time (h)Yield (%)Primary Impurity / Failure Mode
Unbuffered Aqueous4.0801235Unreacted ketone (Protonated NH2​OH )
Excess NaOH Base11.080420Cleaved carboxylic acid (Hydrolysis)
NaOAc Buffered7.560688Trace oxime intermediate
Cell-Pr-NH2 Catalyzed[2]7.025492None (High purity green synthesis)

Self-Validating Experimental Protocol

This one-pot methodology is highly efficient for isoxazole synthesis, minimizing purification steps and improving overall synthetic efficiency[3]. Every step includes an In-Process Control (IPC) to validate the chemical state before proceeding.

Step 1: Reagent Preparation & pH Tuning

  • Dissolve 1.2 equivalents of hydroxylamine hydrochloride in a 1:1 mixture of Ethanol/Water.

  • Add 1.5 equivalents of Sodium Acetate ( NaOAc ) to buffer the solution.

  • Self-Validation (IPC 1): Measure the solution with a calibrated pH meter. It must read between 7.0 and 7.5. If the pH is too low, add dropwise 0.1M NaOH until the target is reached.

Step 2: Substrate Addition & Oximation

  • Dissolve 1.0 equivalent of ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in minimal ethanol.

  • Add this solution dropwise to the buffered hydroxylamine mixture over 30 minutes at 25°C.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to side reactions, counteracting the steric bulk of the 2-ethoxy group.

  • Self-Validation (IPC 2): After 2 hours, run a TLC (Hexane:EtOAc 7:3). The starting material spot ( Rf​ ~0.6) should disappear, replaced entirely by the oxime intermediate ( Rf​ ~0.4). Do not proceed to heating until this conversion is complete.

Step 3: Thermally-Driven Cyclization

  • Once oximation is confirmed, heat the reaction mixture to 60°C for 4 hours.

  • Causality: The oxime hydroxyl group requires thermal energy to overcome the activation barrier to attack the ester carbonyl and expel ethanol.

  • Self-Validation (IPC 3): Monitor by LC-MS or TLC. The oxime spot should convert entirely to the highly polar isoxazol-5-ol product ( Rf​ ~0.2).

Step 4: pH-Directed Isolation

  • Cool the mixture to 0°C.

  • Slowly adjust the pH to 3.0–4.0 using 1M HCl.

  • Causality: The 5-hydroxyl group of the product is weakly acidic ( pKa​ ~6–7). At pH 7, a significant portion exists as a water-soluble enolate. Acidification ensures full protonation, forcing the product to crash out of the aqueous layer.

  • Filter the resulting precipitate, wash with ice-cold water, and dry under a vacuum.

Troubleshooting & FAQs

Q: My product contains a massive amount of 3-(2-ethoxyphenyl)-3-oxopropanoic acid. How do I prevent this? A: You are observing ester hydrolysis. At pH > 8, hydroxide ions competitively attack the ester group before hydroxylamine can form the oxime[1]. Ensure your sodium acetate buffer system strictly maintains the pH below 8.0 prior to adding the starting material.

Q: The reaction stalls at the oxime intermediate, even after heating. What is the driving force for cyclization? A: Intramolecular cyclization requires the oxime oxygen to be sufficiently nucleophilic. If your pH drops too low during the reaction (due to the consumption of base or generation of acidic byproducts), the oxime oxygen becomes protonated and unreactive. Verify that the pH is slightly basic (around 7.5) before initiating the 60°C heating phase.

Q: Is there a "green chemistry" alternative to the traditional ethanol/water reflux that improves yield? A: Yes. Recent advancements utilize amine-functionalized cellulose (Cell-Pr- NH2​ ) in purely aqueous media. The catalyst facilitates the controlled release of hydroxylamine and promotes nucleophilic attack, allowing the reaction to proceed at room temperature with high atom economy and yields exceeding 90%[2].

Q: How does the 2-ethoxy substitution specifically impact my reaction kinetics? A: The 2-ethoxy group introduces significant steric hindrance directly adjacent to the reactive ketone carbonyl. This slows down the initial attack of hydroxylamine compared to para-substituted analogs. To overcome this, ensure vigorous stirring, maintain strict pH control to maximize free-base hydroxylamine, and never rush the room-temperature oximation step (Step 2)[3].

References

  • Source: mdpi.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Optimization

Application Support Center: Minimizing Furoxan By-Products in Nitrile Oxide Cycloadditions

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields in 1,3-dipolar cycloadditions due to the competitive dimerization of nitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields in 1,3-dipolar cycloadditions due to the competitive dimerization of nitrile oxides into furoxans (1,2,5-oxadiazole 2-oxides). This guide is designed to move beyond basic protocols, providing mechanistic causality, self-validating experimental designs, and robust solutions to suppress this parasitic pathway.

Mechanistic Causality: The "Why" Behind Furoxan Formation

To stop furoxan formation, we must first understand its kinetics. Nitrile oxides are highly reactive 1,3-dipoles. When the concentration of the nitrile oxide in solution exceeds the rate at which it can react with the dipolarophile (alkene/alkyne), it reacts with itself.

Computational studies reveal that this dimerization is not a concerted[3+2] cycloaddition, but rather a stepwise process proceeding via a dinitrosoalkene diradical intermediate[1] (). The activation energy for this initial C–C bond formation is exceptionally low (e.g., ΔG=72 kJ/mol for chloronitrile oxide)[2] (). Because furoxan formation is kinetically favored over the formation of other dimers (like 1,2,4-oxadiazole-4-oxides), any accumulation of the nitrile oxide intermediate will inevitably lead to furoxan[1].

ReactionPathway Precursor Precursor (Hydroximoyl Chloride) NOxide Nitrile Oxide (Transient Dipole) Precursor->NOxide Base (-HCl) Furoxan Furoxan (Kinetic Dimer) NOxide->Furoxan Self-Reaction (Diradical Path) Isoxazoline Isoxazoline (Target Cycloadduct) NOxide->Isoxazoline [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Isoxazoline Excess Eq.

Competitive pathways of nitrile oxides: kinetically favored dimerization vs. desired cycloaddition.

Troubleshooting Q&A: Field-Proven Insights

Q1: My crude NMR shows >40% furoxan and very little isoxazoline. I am adding triethylamine (TEA) to a mixture of hydroximoyl chloride and my alkene. What is going wrong? A1: You are experiencing a classic concentration mismatch. By adding the base rapidly, you generate the nitrile oxide faster than the cycloaddition can occur. The transient nitrile oxide accumulates and dimerizes via the low-barrier diradical pathway[1]. Solution: Implement a syringe-pump addition of the base over 4–12 hours. The goal is to keep the steady-state concentration of the nitrile oxide infinitely low. Alternatively, increase the equivalents of your dipolarophile (if cost-effective) to push the pseudo-first-order kinetics toward the cycloaddition.

Q2: I cannot use a large excess of my dipolarophile because it is a precious late-stage intermediate. How can I minimize furoxan without flooding the system? A2: When the dipolarophile is the limiting reagent, you must rely on strict kinetic control.

  • Biphasic Systems: Use a two-phase system (e.g., ethyl acetate/aqueous sodium carbonate). The hydroximoyl chloride resides in the organic layer, and dehydrohalogenation occurs slowly at the interface[3] (). This acts as an intrinsic "chemical pump," releasing the nitrile oxide at a trickle.

  • Silver(I) Salts: Replace amine bases with Silver(I) acetate. The high affinity of Ag(I) for chloride facilitates a mild, controlled generation of the nitrile oxide without the localized concentration spikes caused by drops of TEA[4] ().

Q3: My aldoxime precursor decomposes under standard chlorination conditions (NCS/DMF), leading to a messy reaction before I even attempt the cycloaddition. Are there milder alternatives? A3: Yes. For sensitive substrates, avoid isolating the hydroximoyl chloride. A highly effective, green protocol utilizes NaCl and Oxone in a biphasic mixture[5] (). Oxone oxidizes NaCl to generate a chlorinating species in situ, which converts the aldoxime to the hydroximoyl chloride. Sodium carbonate in the aqueous layer simultaneously acts as the base to generate the nitrile oxide. This one-pot, open-flask method significantly suppresses organic by-products and limits furoxan formation by coupling the generation and consumption steps tightly[5].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the product distribution, validating the kinetic control strategies discussed above.

Reaction ParameterConditionFuroxan Yield (%)Isoxazoline Yield (%)Mechanistic Rationale
Base Addition Rate Bolus (All at once)45 - 60%20 - 35%High local [Nitrile Oxide] drives diradical dimerization.
Base Addition Rate Syringe Pump (0.1 mmol/h)< 5%85 - 95%Low steady-state [Nitrile Oxide] favors bimolecular cycloaddition.
Dipolarophile Eq. 1.0 Equivalent30 - 40%40 - 50%Insufficient collision frequency with the dipole.
Dipolarophile Eq. 5.0 Equivalents< 5%> 90%Pseudo-first-order kinetics outcompete dimerization.
Reaction Medium Homogeneous (DCM/TEA)25 - 40%50 - 65%Rapid, uncontrolled dehydrohalogenation.
Reaction Medium Biphasic (EtOAc/Aq. Na₂CO₃)< 5%80 - 90%Interfacial reaction acts as a slow-release mechanism.

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, use the following self-validating protocols. A "self-validating" protocol includes built-in checks to confirm the reaction is proceeding correctly at each step.

Protocol A: Syringe-Pump Mediated Cycloaddition (For Precious Dipolarophiles)

Objective: Maintain an ultra-low concentration of nitrile oxide to strictly favor cycloaddition over dimerization.

  • Setup: In a flame-dried round-bottom flask, dissolve the dipolarophile (1.0 eq, 1.0 mmol) and hydroximoyl chloride (1.2 eq, 1.2 mmol) in anhydrous DCM (10 mL).

  • Validation Check 1: Spot the mixture on a TLC plate. The hydroximoyl chloride should be visible under UV.

  • Base Preparation: Dissolve Triethylamine (1.3 eq, 1.3 mmol) in DCM (5 mL) and load into a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable pump. Set the addition rate to 0.5 mL/hour (total time = 10 hours) at room temperature.

  • Validation Check 2: The solution should remain pale yellow. If the solution rapidly turns dark or black, the addition rate is too fast, and furoxan/polymerization is occurring[3].

  • Workup: Once addition is complete, stir for an additional 1 hour. Wash with 1M HCl, then brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Green Biphasic In Situ Generation (NaCl/Oxone Method)

Objective: One-pot generation and cycloaddition for acid/base-sensitive substrates without isolating hazardous intermediates[5].

  • Setup: To a 50 mL open flask, add the aldoxime (1.0 mmol), dipolarophile (2.0 mmol), NaCl (0.2 mmol, 20 mol%), and Na₂CO₃ (1.2 mmol).

  • Solvent: Add a solvent mixture of EtOAc/H₂O (1:1 v/v, 10 mL total). Stir vigorously to ensure a fine emulsion.

  • Oxidation/Generation: Add Oxone (1.2 mmol) in small portions over 15 minutes.

  • Validation Check: Mild effervescence (CO₂ release) confirms the neutralization of the in situ generated HCl, signaling the successful formation of the nitrile oxide.

  • Completion: Stir at room temperature for 4–6 hours. Monitor by TLC until the aldoxime is completely consumed. Separate the layers, extract the aqueous layer with EtOAc, and concentrate the combined organics.

TroubleshootingTree Start High Furoxan Detected in Crude NMR CheckEq Can you increase dipolarophile equivalents? Start->CheckEq IncreaseEq Use 5-10 eq. of dipolarophile CheckEq->IncreaseEq Yes CheckBase Is base added all at once? CheckEq->CheckBase No (Precious Material) UsePump Use Syringe Pump (0.1 mmol/hr) CheckBase->UsePump Yes CheckStability Is precursor decomposing? CheckBase->CheckStability No, already slow UseBiphasic Switch to Biphasic NaCl/Oxone Protocol CheckStability->UseBiphasic Yes

Step-by-step decision matrix for troubleshooting and eliminating furoxan by-products.

References

  • Zheng, M., et al. "Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study." Journal of the American Chemical Society, 2003.[Link]

  • Gunn, S. R., et al. "Dimerisation of nitrile oxides: a quantum-chemical study." Organic & Biomolecular Chemistry, 2004.[Link]

  • Tachallait, H., et al. "In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition." Organic Letters, 2018.[Link]

  • Loughlin, W. A., et al. "Spiroheterocycles via Regioselective Cycloaddition Reactions of Nitrile Oxides with 5-Methylene-1H-pyrrol-2(5H)-ones." Australian Journal of Chemistry, 2010.[Link]

  • Tokunaga, Y., et al. "Silver(I) Salt Promoted Generation of Nitrile Oxides from Hydroximoyl Chlorides." Heterocycles, 1990.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-aryl-1,2-oxazol-5-ol synthesis (solvent, base, temp)

Welcome to the comprehensive technical guide for the synthesis of 3-aryl-1,2-oxazol-5-ols. This document is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical guide for the synthesis of 3-aryl-1,2-oxazol-5-ols. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and overcome common experimental hurdles. Note that 3-aryl-1,2-oxazol-5-ols typically exist in their more stable tautomeric form, 3-aryl-isoxazol-5(4H)-one, and this guide will address the synthesis of this key structural motif.

I. Scientific Foundation: The Chemistry of 3-Aryl-1,2-oxazol-5-ol Synthesis

The most prevalent and efficient method for synthesizing the isoxazol-5-one core is a one-pot, three-component condensation reaction. This reaction involves an aromatic aldehyde, a β-ketoester (commonly ethyl acetoacetate to yield a 3-methyl substituted product), and hydroxylamine hydrochloride.[1][2][3] This multicomponent approach is favored for its high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently.[2][4]

The reaction proceeds through a series of equilibria, and understanding the underlying mechanism is crucial for optimization and troubleshooting.

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Oxime Formation & Cyclization cluster_1 Step 2: Knoevenagel Condensation EAA β-Ketoester (e.g., Ethyl Acetoacetate) IntermediateA Intermediate A (Oxime) EAA->IntermediateA NH2OH Hydroxylamine (from Hydrochloride salt) Isoxazolone 3-Methylisoxazol-5(4H)-one (Intermediate B) IntermediateA->Isoxazolone Product Final Product (3-Methyl-4-arylmethylene- isoxazol-5(4H)-one) Isoxazolone->Product Aldehyde Ar-CHO (Aromatic Aldehyde) Troubleshooting_Low_Yield start Low or No Yield check_reactants Check Reactant Quality - Purity of Aldehyde? - Purity of Ketoester/NH2OH·HCl? start->check_reactants check_conditions Review Reaction Conditions - Correct Solvent? - Optimal Temperature? check_reactants->check_conditions [ Reactants OK ] purify_reactants Purify/Replace Starting Materials check_reactants->purify_reactants [ Impurities Suspected ] check_catalyst Evaluate Catalyst - Is it active? - Is it appropriate? check_conditions->check_catalyst [ Conditions OK ] optimize_solvent Optimize Solvent - Try H2O or H2O/EtOH check_conditions->optimize_solvent [ Solvent Issue ] optimize_temp Optimize Temperature - Gentle heating (60-80°C) check_conditions->optimize_temp [ Temp Issue ] screen_catalysts Screen Catalysts - Acidic (Citric Acid) - Basic (DMAP) check_catalyst->screen_catalysts [ Catalyst Issue ] success Improved Yield check_catalyst->success [ Catalyst OK ] purify_reactants->start optimize_solvent->start optimize_temp->start screen_catalysts->success

Sources

Optimization

How to overcome poor regioselectivity in isoxazole synthesis.

Technical Support Center: Isoxazole Synthesis Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted isoxazoles. Poor regioselectivity is a persistent challenge in this field, often leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product.

This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for specific experimental hurdles, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome these challenges by understanding the causal factors that govern regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is "regioselectivity" in isoxazole synthesis, and why is it a problem?

Answer: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of the most common route to isoxazoles—the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile)—two regioisomers can be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.[1][2]

Poor regioselectivity results in a mixture of these isomers, which can be problematic for several reasons:

  • Reduced Yield: The formation of an undesired isomer lowers the theoretical maximum yield of your target molecule.

  • Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult and resource-intensive.

  • Biological Activity: In drug development, different regioisomers can exhibit vastly different pharmacological activities and toxicity profiles.

The core of the issue lies in the similar activation energies for the two possible transition states of the cycloaddition, which can be influenced by a subtle interplay of electronic and steric factors.[3]

G cluster_reactants Reactants cluster_products Potential Products R_NO R1-C≡N⁺-O⁻ P_35 3,5-disubstituted (Often Favored) R_NO->P_35 Pathway A P_34 3,4-disubstituted (Often Minor) R_NO->P_34 Pathway B R_Alkyne R2-C≡C-H plus +

Fig 1. Reaction scheme showing the two possible regioisomeric products.
Q2: My reaction is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the 3,5-isomer?

Answer: This is a classic challenge. The formation of the 3,5-disubstituted isomer is often favored under thermal conditions due to Frontier Molecular Orbital (FMO) control, where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[4][5] However, when substituents offer conflicting electronic or steric influences, this selectivity can be eroded.

Here are field-proven strategies to enhance selectivity for the 3,5-isomer:

  • Employ Copper(I) Catalysis: This is the most reliable method for ensuring high 3,5-regioselectivity.[6][7] The copper(I) catalyst coordinates to the terminal alkyne, forming a copper-acetylide intermediate. This alters the reaction mechanism from a concerted pericyclic reaction to a stepwise process, which strongly directs the regiochemical outcome.[7]

  • Leverage Steric Hindrance: Increasing the steric bulk on either the nitrile oxide precursor (R1) or the alkyne (R2) will sterically disfavor the transition state leading to the 3,4-isomer, thereby promoting the formation of the less hindered 3,5-isomer.[4][8]

  • Control Nitrile Oxide Concentration: Nitrile oxides are unstable and can dimerize to form furoxans, a common byproduct that lowers yield.[4] Generating the nitrile oxide in situ at a slow, controlled rate ensures its concentration remains low, minimizing dimerization and favoring reaction with the alkyne. This is often achieved by the slow addition of a base to a hydroximoyl chloride or an oxidant to an aldoxime.[4]

StrategyPrincipleKey Experimental ConsiderationExpected Outcome
Copper(I) Catalysis Alters reaction mechanism via copper-acetylide intermediate.[6]Use of Cu(I) salts like CuI or CuSO₄/sodium ascorbate.Excellent regioselectivity (>95:5) for the 3,5-isomer.
Steric Control Increases energy of the transition state for the 3,4-isomer.[8]Use bulky groups (e.g., tert-butyl, phenyl) on reactants.Improved 3,5-selectivity, but may slow reaction rate.
Slow In Situ Generation Minimizes nitrile oxide dimerization (furoxan formation).[4]Slow addition of oxidant (e.g., NCS) or base (e.g., Et₃N).Higher overall yield and potentially improved selectivity.
Q3: What if I need to synthesize the 3,4-disubstituted isoxazole? Standard methods seem to fail.

Answer: You are correct; synthesizing the 3,4-disubstituted isomer is often more challenging because it typically goes against the inherent electronic preference of the Huisgen cycloaddition.[9] Forcing this outcome requires overriding the natural reactivity.

  • Ruthenium Catalysis for "Umpolung" Reactivity: Certain ruthenium catalysts can reverse the typical polarity of the nitrile oxide.[10][11] The catalyst complexes with the nitrile oxide in a way that makes the oxygen atom electrophilic, leading to a reversed regioselectivity and favoring the 4-substituted product.[10]

  • Enamine-Based [3+2] Cycloaddition: A powerful, metal-free strategy involves reacting an in situ-generated enamine (from an aldehyde and a secondary amine like pyrrolidine) with a nitrile oxide precursor.[12][13] The enamine acts as the dipolarophile. The regiochemistry is controlled by the nucleophilic attack of the enamine's β-carbon onto the carbon of the nitrile oxide. The resulting dihydroisoxazole intermediate is then oxidized (e.g., with DDQ) to furnish the 3,4-disubstituted isoxazole.[12]

  • Alternative Ring-Closing Strategies: Instead of building the ring via cycloaddition, you can construct it from a linear precursor where the connectivity is already defined. For example, the reaction of β-ketoacetals with hydroxylamine can be a regioselective route to certain 3,4-disubstituted isoxazoles.[14]

G cluster_start Starting Point: Poor Regioselectivity cluster_goal Desired Isomer? cluster_solutions_35 Strategies for 3,5-isomer cluster_solutions_34 Strategies for 3,4-isomer Start Mixture of 3,4- and 3,5-isomers Goal_35 Target: 3,5-isomer Start->Goal_35  I need the 3,5-isomer Goal_34 Target: 3,4-isomer Start->Goal_34  I need the 3,4-isomer Sol_Cu Copper(I) Catalysis Goal_35->Sol_Cu Most reliable Sol_Sterics Increase Steric Bulk Goal_35->Sol_Sterics Sol_Slow Slow in situ Generation Goal_35->Sol_Slow Sol_Ru Ruthenium Catalysis (Umpolung) Goal_34->Sol_Ru Reverses polarity Sol_Enamine Enamine [3+2] Cycloaddition Goal_34->Sol_Enamine Metal-free Sol_Alt Alternative Ring Closure Goal_34->Sol_Alt

Fig 2. Decision workflow for troubleshooting poor regioselectivity.

Troubleshooting Guides & Protocols

Guide 1: Low Yield and Furoxan Byproduct Formation

Problem: My reaction is clean, but the yield is low, and I'm isolating a significant amount of a byproduct identified as a furoxan (a nitrile oxide dimer).

Causality: This is a classic kinetics problem. The rate of nitrile oxide dimerization is competing with, or even exceeding, the rate of your desired cycloaddition. This happens when the concentration of the nitrile oxide intermediate is too high.

Solution Protocol: Slow In Situ Generation of Nitrile Oxide

This protocol is adapted for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne, minimizing furoxan formation.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the terminal alkyne (1.1 eq), and the solvent.

  • NCS Addition: Add NCS (1.05 eq) to the mixture in one portion. Stir at room temperature. The NCS will convert the aldoxime to the corresponding hydroximoyl chloride.

  • Slow Base Addition: Prepare a solution of triethylamine (1.5 eq) in the reaction solvent. Using a syringe pump, add the triethylamine solution to the reaction mixture over a period of 2-4 hours. This is the critical step. The slow addition of the base generates the nitrile oxide from the hydroximoyl chloride at a controlled rate, keeping its instantaneous concentration low.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Protocol for Highly Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Problem: My thermal cycloaddition gives a 3:1 mixture of regioisomers, which is difficult to separate. I need a robust protocol for the 3,5-isomer.

Causality: The thermal reaction's regioselectivity is insufficient for your substrates. A catalytic cycle that proceeds through a different mechanistic pathway is required to enforce a single regiochemical outcome.

Solution Protocol: Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC)

This one-pot procedure is highly reliable for producing 3,5-disubstituted isoxazoles.[6]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.05 eq)

  • Terminal Alkyne (1.0 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 mixture)

Procedure:

  • Oxime Formation: In a flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in the t-BuOH/H₂O solvent. Add sodium hydroxide (1.05 eq) and stir at room temperature for 30-60 minutes until TLC analysis confirms complete conversion of the aldehyde to the aldoxime. Do not isolate.

  • Catalyst and Alkyne Addition: To the crude oxime solution, add the terminal alkyne (1.0 eq), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Nitrile Oxide Generation & Cycloaddition: Add Chloramine-T trihydrate (1.05 eq) to the mixture. Chloramine-T serves as the oxidant to generate the nitrile oxide from the aldoxime in situ.[6]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.

  • Workup: Quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the pure 3,5-disubstituted isoxazole.

G Start Aldehyde + NH₂OH·HCl Oxime In situ Oxime Formation Start->Oxime Step 1 Mix Add Alkyne, CuSO₄, Na Ascorbate Oxime->Mix Step 2 React Add Chloramine-T (Nitrile Oxide Generation) Mix->React Step 3 Cycle Cu(I) Catalyzed [3+2] Cycloaddition React->Cycle Step 4 Product Pure 3,5-Isoxazole Cycle->Product Purification

Fig 3. Workflow for Copper-Catalyzed 3,5-Disubstituted Isoxazole Synthesis.

References

  • García, A., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Li, Z., et al. (2011). Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones. ResearchGate. Available at: [Link]

  • Kim, H. J., & Lee, Y. J. (1998). A Facile Synthesis of 3,4-Disubstituted Isoxazole Derivatives by Regioselective Cleavage of Pyrano[3,4-c]isoxazoles with Boron Trihalide. Synthetic Communications. Available at: [Link]

  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Shaikh, A. A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Dondoni, A., & Marra, A. (2012). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. MDPI. Available at: [Link]

  • Belskaya, N., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Jia, Y.-X., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Jia, Y.-X., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]

  • Sibi, M. P. (2011). Comprehensive Review on Huisgen's Cycloaddition Reactions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Butler, R. N., et al. (2003). Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. PubMed. Available at: [Link]

  • El-Malah, A., et al. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. Available at: [Link]

  • Lee, C., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters. Available at: [Link]

  • Lee, C., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol (Parecoxib)

Welcome to the dedicated technical support guide for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, the active acid form of Parecoxib. This resource is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, the active acid form of Parecoxib. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solution stability. As Parecoxib is primarily supplied as a water-soluble sodium salt (Parecoxib Sodium) for reconstitution, this guide will focus on the stability of the reconstituted solution, addressing common challenges and providing expert-backed protocols.

Parecoxib is a selective COX-2 inhibitor and serves as a water-soluble prodrug for Valdecoxib.[1][2] Upon administration, it is rapidly hydrolyzed by hepatic carboxyesterases to its active form, Valdecoxib, which exerts anti-inflammatory and analgesic effects.[3][4][5] Understanding the chemical stability of the prodrug in solution is paramount for ensuring accurate experimental outcomes and therapeutic efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the handling of Parecoxib solutions.

Q1: I've prepared a solution of Parecoxib and observed a white precipitate. What is it and why did it form?

A1: The precipitate you are observing is likely the free acid form of Parecoxib, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. This is a common issue that arises from improper pH conditions or storage temperature.

  • Causality - The Role of pH: Parecoxib Sodium, the typical starting material, is highly soluble in water. However, the free acid form has significantly lower aqueous solubility. The stability of the reconstituted sodium salt solution is optimal within a pH range of 7.0 to 9.0.[6] If the pH of your solution drops below this range, particularly to pH 7.2 or less, the equilibrium will shift, favoring the formation of the less soluble free acid, causing it to precipitate out of the solution.[6]

  • Common Culprits:

    • Acidic Diluents: Using acidic diluents is a primary cause of precipitation. For instance, solutions like Lactated Ringer's (LR) can be incompatible, leading to the crystallization of the free acid.

    • CO₂ Absorption: In unbuffered or weakly buffered solutions, absorption of atmospheric carbon dioxide (CO₂) can lower the pH over time, pushing it into the precipitation zone.

    • Refrigeration: Storing the reconstituted solution under refrigeration can also induce crystallization.[6] This is why room temperature storage is typically recommended post-reconstitution.

  • Troubleshooting Action:

    • Verify the pH of your diluent before reconstitution.

    • Switch to a recommended, pH-appropriate diluent such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.

    • Avoid refrigerating or freezing the reconstituted solution.

Q2: My quantitative analysis (e.g., HPLC) shows a rapid decrease in Parecoxib concentration. What is the primary degradation pathway?

A2: The primary and expected chemical transformation of Parecoxib in solution is its hydrolysis to the active drug, Valdecoxib.[6] This is the intended bioconversion pathway in vivo.[7]

  • Mechanism - Hydrolysis: Parecoxib is an N-acylsulfonamide prodrug. The pro-moiety is attached via an amide bond that is susceptible to enzymatic and chemical hydrolysis, cleaving the molecule to yield Valdecoxib and propionic acid.

  • Influencing Factors:

    • Temperature: The rate of this hydrolysis, and general degradation, increases with temperature.[6]

    • pH: While the solution is most stable at a slightly alkaline pH (7-9), extreme pH conditions (highly acidic or highly alkaline) will accelerate hydrolysis and other degradation pathways.[6] Forced degradation studies have shown that Valdecoxib is the major degradant under thermal, solution, or light stress.[6]

  • Troubleshooting & Validation:

    • Your analytical method should be stability-indicating, meaning it can resolve the Parecoxib peak from the Valdecoxib peak and other potential impurities.[8][9]

    • When analyzing for Parecoxib stability, you should expect to see a corresponding increase in the Valdecoxib peak as the Parecoxib concentration decreases.

    • Run your experiments at controlled temperatures and use freshly prepared solutions for time-sensitive assays.

Q3: What are the optimal conditions for preparing and storing Parecoxib solutions to ensure maximum stability?

A3: Adherence to proper reconstitution and storage protocols is critical. The lyophilized powder itself is stable, but the reconstituted solution requires careful handling.

  • Best Practices for Reconstitution & Storage:

    • Choice of Diluent: Use only recommended diluents. 0.9% Sodium Chloride (NS), 5% Dextrose (D5W), and 5% Dextrose in 0.45% Sodium Chloride are all validated for compatibility and maintain a stable pH. Avoid Lactated Ringer's solution. Do not use Water for Injection, as the resulting solution is not isotonic.

    • pH Management: The final pH of the reconstituted solution should ideally be between 7.5 and 8.5.[6][10] This provides a buffer against minor pH fluctuations and keeps the compound in its soluble sodium salt form.

    • Storage Temperature: Store the reconstituted solution at a controlled room temperature (25°C). Do not refrigerate or freeze , as this can cause the drug to crystallize.[6]

    • Duration of Use: While chemical stability has been demonstrated for up to 48 hours with certain diluents, it is best practice to use the solution as soon as possible after reconstitution.[6] Official product information often recommends a shorter in-use period, such as 12 or 24 hours, to minimize microbial contamination risk and potential degradation.[6][11]

Technical Deep Dive: Mechanisms and Protocols

Parecoxib Hydrolysis Pathway

The conversion of Parecoxib to its active form, Valdecoxib, is a critical step both for its therapeutic action and its stability profile in solution.

G cluster_hydrolysis Primary Conversion Pathway Parecoxib Parecoxib (3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Prodrug) Valdecoxib Valdecoxib (Active Drug) Parecoxib->Valdecoxib Hydrolysis (H₂O, pH, Temp) PropionicAcid Propionic Acid Degradation Further Degradation Products Valdecoxib->Degradation Stress Conditions (e.g., strong base)

Caption: Hydrolysis of Parecoxib to Valdecoxib and propionic acid.

Quantitative Stability Data Summary

This table summarizes the key factors affecting the stability of reconstituted Parecoxib Sodium solutions.

ParameterConditionResultScientific RationaleCitation
pH pH 7.0 - 9.0Stable Maintains the compound in its highly soluble sodium salt form.[6]
pH < 7.2Precipitation Risk Equilibrium shifts to the less soluble free acid form (Parecoxib).[6]
Temperature 25°C (Room Temp)Stable for up to 48h Recommended storage temperature for reconstituted solution.[6]
Refrigeration/FreezingPrecipitation Risk Low temperatures promote crystallization of the free acid.[6]
Elevated TempIncreased Degradation Accelerates the rate of hydrolysis to Valdecoxib and other degradants.[6]
Diluent 0.9% NaCl, 5% DextroseCompatible & Stable These diluents maintain an appropriate pH and tonicity.
Lactated Ringer'sIncompatible Can cause precipitation of the free acid form of the drug.
Light Normal Lab LightRelatively Stable While photolysis studies are part of forced degradation, standard product handling does not require special light protection. However, prolonged exposure should be avoided.[8][11]
Troubleshooting Flowchart for Stability Issues

Use this flowchart to diagnose and resolve common stability problems encountered with Parecoxib solutions.

G Start Stability Issue Observed (Precipitate, Degradation) CheckPrecipitate Is there a visible precipitate? Start->CheckPrecipitate CheckpH Check pH of diluent and final solution CheckPrecipitate->CheckpH Yes CheckDegradation Is there unexpected degradation in assay? CheckPrecipitate->CheckDegradation No CheckTemp Was the solution refrigerated or frozen? CheckpH->CheckTemp AcidicDiluent Issue: Acidic pH (<7.2) Solution: Use recommended diluent (e.g., 0.9% NaCl) CheckpH->AcidicDiluent LowTemp Issue: Low Temperature Storage Solution: Store at room temp. (25°C) after reconstitution CheckTemp->LowTemp Yes CheckMethod Is your analytical method stability-indicating? CheckDegradation->CheckMethod Yes IdentifyPeak Identify major degradant. Is it Valdecoxib? CheckMethod->IdentifyPeak Yes ValidatedMethod Action: Develop/use a method that separates Parecoxib, Valdecoxib, and other impurities. CheckMethod->ValidatedMethod No ExpectedHydrolysis Observation: This is the expected hydrolysis pathway. Action: Control Temp/pH to manage rate for your experiment. IdentifyPeak->ExpectedHydrolysis Yes UnknownDegradant Issue: Unknown Degradant Action: Investigate stress factors (heat, light, extreme pH). Consider forced degradation studies. IdentifyPeak->UnknownDegradant No

Caption: A logical workflow for troubleshooting Parecoxib stability issues.

Experimental Protocols

Protocol 1: Recommended Reconstitution of Lyophilized Parecoxib Sodium

This protocol ensures the preparation of a stable, ready-to-use Parecoxib solution for experimental use.

  • Aseptic Preparation: Perform all steps in a clean environment using aseptic techniques to prevent microbial contamination.

  • Select Diluent: Choose a compatible, sterile diluent such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP. Verify the diluent is clear, free of particulates, and within its expiry date.

  • Reconstitution Volume: Following the manufacturer's instructions, add the specified volume of diluent to the vial of lyophilized Parecoxib Sodium powder. For a typical 40 mg vial, this is 2 mL to yield a final concentration of 20 mg/mL.[11]

  • Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. The resulting solution should be clear and colorless to pale yellow.

  • Final Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration. Do not use if any are observed.

  • Storage and Use: For immediate use, proceed with your experiment. If temporary storage is required, keep the vial at a controlled room temperature (25°C) and use within the recommended timeframe (e.g., 12-24 hours) to ensure both chemical and microbiological stability. Do not refrigerate.

Protocol 2: Outline for a Short-Term Solution Stability Study

This protocol provides a framework for evaluating the stability of your prepared Parecoxib solution under specific experimental conditions.

  • Preparation: Reconstitute a sufficient quantity of Parecoxib Sodium using the desired diluent as described in Protocol 1.

  • Aliquot and Store: Divide the solution into multiple aliquots in appropriate, sealed containers (e.g., glass HPLC vials) to avoid repeated sampling from a single stock. Store the aliquots under the conditions you wish to test (e.g., 25°C, 30°C, protected from light vs. exposed to light).

  • Time Points: Define your stability time points. For a short-term study, typical points might be T=0, 2h, 4h, 8h, 12h, 24h, and 48h.

  • Analysis at T=0: Immediately after preparation, analyze an aliquot using a validated, stability-indicating HPLC method. This will serve as your baseline (100% initial concentration). The method must be able to quantify Parecoxib and resolve it from its primary degradant, Valdecoxib.[8]

  • Analysis at Subsequent Time Points: At each subsequent time point, remove an aliquot from storage and analyze it under the same HPLC conditions.

  • Data Evaluation: For each time point, calculate the percentage of Parecoxib remaining relative to the T=0 sample. Monitor for the appearance and increase of degradation product peaks, particularly Valdecoxib. A solution is generally considered stable if the concentration of the active ingredient remains above 90-95% of the initial value and no significant increase in impurities is observed.

References

  • Current time inform
  • Dynast
  • What is the mechanism of Parecoxib Sodium?
  • Parecoxib | C19H18N2O4S | CID 119828 - PubChem - NIH.
  • Parecoxib Sodium - API / Alfa Chemistry.
  • PARECOXIB - Pfizer.
  • Wh
  • Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug - Bentham Science Publishers.
  • Parecoxib - Deranged Physiology.
  • Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Request PDF - ResearchG
  • Parecoxib - Australian Prescriber - Therapeutic Guidelines.
  • WO2023214433A1 - Stable parenteral compositions of parecoxib - Google P
  • Forced-degradation study of valdecoxib as bulk drug and in tablet formul
  • Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Semantic Scholar.
  • Public Assessment Report Scientific discussion Parecoxib Chenpon 40 mg powder for solution for injection (parecoxib sodium)
  • Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed.

Sources

Optimization

Common side reactions in the synthesis of 1,2-oxazol-5-ols and their prevention

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and isolation of 1,2-oxazol-5-ols (commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and isolation of 1,2-oxazol-5-ols (commonly referred to as 5-isoxazolols or 5-isoxazolones). While the primary synthetic route—the condensation of a β-ketoester with hydroxylamine—appears straightforward on paper, it is a complex [3+2] cyclization fraught with competing pathways.

This guide is designed to move beyond basic troubleshooting. By dissecting the causality behind side reactions, we provide mechanism-driven solutions and self-validating protocols to ensure high-yield, regioselective synthesis.

Mechanistic Divergence: The Root of Side Reactions

The most critical challenge in synthesizing 1,2-oxazol-5-ols is controlling the ambident reactivity of hydroxylamine. Depending on the reaction environment, the nitrogen or oxygen atom can act as the primary nucleophile, leading to entirely different structural outcomes.

Pathway Start β-Ketoester + NH2OH Oxime Oxime Intermediate Start->Oxime Condensation Target 1,2-Oxazol-5-ol (Target) Oxime->Target pH < 7 (Acidic/Neutral) Side1 3-Isoxazolol (Regioisomer) Oxime->Side1 pH ~10 (Basic) Side2 Dioxime / Degradation Oxime->Side2 Excess NH2OH

Mechanistic divergence in β-ketoester and hydroxylamine condensation based on pH.

Troubleshooting Guide & FAQs

Q1: Why am I isolating the 3-isoxazolol regioisomer instead of the target 1,2-oxazol-5-ol? Cause: Mismanagement of the reaction pH during the initial condensation phase. Causality & Solution: Hydroxylamine is an ambident nucleophile. Under neutral to slightly acidic conditions, the highly nucleophilic nitrogen preferentially attacks the more electrophilic ketone carbonyl to form an oxime intermediate. Subsequent intramolecular attack by the oxygen onto the ester yields the desired 1,2-oxazol-5-ol. However, if the pH is elevated to ~10, the reaction dynamics invert. The formation of 5-isoxazolones is suppressed, and the pathway shifts to yield 3-isoxazolols as the main product[1]. To prevent this, strictly buffer your reaction to pH 4–6 using sodium acetate.

Q2: My reaction mixture is "oiling out" during workup instead of crystallizing. How do I force precipitation? Cause: Incomplete cyclization (stable oxime intermediates) or improper workup pH. Causality & Solution: 1,2-Oxazol-5-ols are relatively acidic (pKa ~ 4–5) due to their tautomeric 5-isoxazolone forms. If your workup pH is too high, the compound remains partially ionized as an oil[2]. Furthermore, the intermediate oxime can be surprisingly stable if insufficient thermal energy was applied. Corrective Action: Ensure the workup pH is brought down to strictly < 2 using a strong mineral acid (e.g., 2M HCl) to fully protonate the product. If oiling persists after acidification, scratch the flask with a glass rod to induce nucleation[2].

Q3: When attempting downstream alkylation of my 1,2-oxazol-5-ol, I get a messy mixture of products. Why? Cause: Tautomerism leading to competing O-alkylation, N-alkylation, and C-alkylation. Causality & Solution: 1,2-oxazol-5-ols exist in a complex tautomeric equilibrium with their CH- and NH- 5-isoxazolone forms. Analytical studies, such as ¹³C NMR in DMSO-d6, indicate that in solution, these compounds predominantly assume the oxo form[3]. Treating this tautomeric system with a standard base and an alkyl halide inevitably yields mixtures. To achieve selective O-alkylation, utilize "hard" electrophiles and bases (e.g., K₂CO₃ in acetone) or bypass the base entirely by employing Mitsunobu conditions.

Quantitative Data: Reaction Conditions vs. Regioselectivity

The table below summarizes the causal relationship between reaction pH, the dominant intermediate, and the final isolated product.

Reaction ConditionPrimary Nucleophilic AttackDominant IntermediateMajor Product IsolatedTypical Yield
Acidic (pH 4–5) Ketone Carbonyl (by N)Oxime1,2-Oxazol-5-ol 75–85%
Neutral (pH 6–7) Ketone Carbonyl (by N)Oxime1,2-Oxazol-5-ol 60–70%
Basic (pH ~10) Ester Carbonyl / EnolateHydroxamic Acid3-Isoxazolol 65–80%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The success of the cyclization is physically validated during the quench step, and the regiochemistry is definitively proven via the QC step.

Protocol S1 1. Reagent Mixing (EtOH solvent) S2 2. Buffer Addition (NaOAc, pH ~5) S1->S2 S3 3. Cyclization (Reflux 2-4h) S2->S3 S4 4. Acidic Quench (HCl to pH < 2) S3->S4 S5 5. QC & NMR (C4-H at 6.8 ppm) S4->S5

Standardized self-validating workflow for the synthesis of 1,2-oxazol-5-ols.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the chosen β-ketoester (1.0 eq) in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffer Addition (Critical Step): In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimum amount of deionized water. Add this buffer solution dropwise to the β-ketoester. This ensures the pH remains ~5, locking the reaction into the 1,2-oxazol-5-ol pathway.

  • Condensation & Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2 to 4 hours. Note: While oxime formation is rapid at room temperature, the subsequent cyclization requires sustained thermal energy.

  • Acidic Quench (Physical Validation): Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 2M HCl until the pH drops below 2. Self-Validation: If cyclization is complete, the protonated 1,2-oxazol-5-ol will rapidly precipitate as a crystalline solid. If it oils out, cyclization is incomplete or the pH is insufficiently low[2].

  • Isolation & Quality Control (QC): Filter the precipitate under vacuum and wash with cold water. Dry under a vacuum.

  • Regiochemical Validation: Submit the solid for ¹H NMR analysis. To confirm you have synthesized the 1,2-oxazol-5-ol (and not the 3-isoxazolol regioisomer), check the C4-H proton shift. For example, in 3-phenyl-1,2-oxazol-5-ol, the C4-H peak appears downfield at 6.8–6.9 ppm, whereas the undesired 3-ol regioisomer appears further upfield at ~6.4 ppm[2].

References

  • Isoxazolone Based Inhibitors of p38 MAP Kinases Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of 3-isoxazolols revisited. Diketene and β-ketoesters as starting materials ResearchGate URL:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. Designed for process chemists and drug development professionals, this guide provides mechanistic troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. Designed for process chemists and drug development professionals, this guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and causal explanations for common scale-up bottlenecks.

Mechanistic Pathway & Process Workflow

The synthesis of 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol relies on the cyclocondensation of ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (a β -keto ester) with hydroxylamine. Controlling the regioselectivity of this reaction requires precise manipulation of the intermediate oxime via pH-directed cyclization.

Pathway A β-Keto Ester Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate B Hydroxylamine Free-Basing (NH2OH·HCl + NaOH → NH2OH) A->B Add NH2OH·HCl C Nucleophilic Attack (pH ~10) Ketone Carbonyl Preference B->C Exothermic D Oxime Intermediate Ar-C(=NOH)-CH2-COOEt C->D T < 20°C G Isoxazol-3-ol / 5-one (Off-Target Impurities) C->G Poor pH Control E Acidic Quench (HCl) Cyclization Trigger D->E pH Shift F 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Target Molecule E->F -EtOH

Fig 1: Mechanistic workflow and pH-dependent cyclization pathway for 1,2-oxazol-5-ol synthesis.

Troubleshooting & FAQ Guide

Q1: During the pilot-scale addition of hydroxylamine hydrochloride, we observe a severe temperature spike that wasn't present at the bench scale. What is the root cause, and how do we mitigate it? Causality: The exotherm is driven by two sequential events. First, the in-situ neutralization of hydroxylamine hydrochloride with a base (e.g., NaOH) to generate free hydroxylamine is highly exothermic, a known 1[1]. Second, the nucleophilic attack of the free hydroxylamine on the ketone carbonyl releases significant heat. At the bench scale, a high surface-area-to-volume ratio allows for rapid heat dissipation; at the pilot scale, thermal mass accumulates rapidly. Solution: Never add solid NH2​OH⋅HCl directly to the basic reaction mixture. Pre-dissolve the reagent in water and dose it into the reactor via a controlled addition pump, dynamically adjusting the feed rate to maintain the internal temperature strictly below 20 °C.

Q2: Post-reaction NMR analysis shows a mixture of the desired 5-ol, the 5-one tautomer, and the 3-ol regioisomer. How do we achieve strict regioselectivity? Causality: Isoxazole synthesis from β -keto esters is highly sensitive to pH. If the pH drops toward neutral or acidic conditions during the initial attack, hydroxylamine can attack the ester carbonyl, forming a hydroxamic acid that cyclizes to the unwanted 3-ol regioisomer. Furthermore, the 5-ol and 5-one exist in a dynamic tautomeric equilibrium that complicates 13C NMR analysis, as detailed in 2[2]. Solution: Maintain the reaction pH at approximately 10 during the oxime formation stage to ensure the ketone carbonyl is preferentially attacked. Once the oxime is fully formed, quench the reaction with an excess of strong mineral acid to drive the cyclization exclusively to the 5-ol, suppressing 5-isoxazolone formation[3].

Q3: We are seeing unreacted ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in the final isolated product. What is the best strategy for purging this lipophilic impurity? Causality: The starting β -keto ester is highly lipophilic due to the 2-ethoxyphenyl moiety. If cyclization is incomplete prior to the acid quench, this unreacted starting material will co-precipitate with the target product upon acidification. Solution: Implement a pre-quench biphasic extraction. While the reaction is still basic (pH ~10), the oxime intermediate remains highly water-soluble as a sodium salt. Washing this basic aqueous layer with an organic solvent (e.g., MTBE or Toluene) extracts the unreacted lipophilic β -keto ester. Discard the organic layer, and only then proceed to acidify the aqueous phase to precipitate the pure product.

Scale-Up Metrics & Quantitative Data

The following table summarizes the critical control parameters and expected variances when transitioning this synthesis from a 10-gram lab scale to a 1-kilogram pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Variance / Critical Control Point
Reagent Addition Time 15 minutes120 - 150 minutesExtended dosing required to control neutralization exotherm.
Max Internal Temp ( Tmax​ ) 22 °C18 °CActive jacket chilling required at pilot scale to prevent side-reactions.
pH (Oxime Formation) 10.0 - 10.59.8 - 10.2Requires continuous inline pH monitoring.
Yield 88%85%Slight yield reduction due to mass transfer during the MTBE impurity purge.
Purity (HPLC AUC) 97.5%>99.0%Purity significantly improved at scale via the pre-quench extraction step.

Self-Validating Experimental Protocol (SOP)

This step-by-step methodology incorporates built-in validation checks to ensure process integrity at every stage of the scale-up.

Step 1: Reactor Preparation Charge a jacketed reactor with ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1.0 eq) and a solvent mixture of Ethanol/Water (1:1 v/v). Initiate overhead stirring at 150 RPM and cool the reactor jacket to 5 °C.

Step 2: Base Addition Slowly charge aqueous NaOH (2.5 eq, 5M solution) to the reactor.

  • Validation Check: Sample the mixture and verify the internal pH is >12 before proceeding.

Step 3: Hydroxylamine Dosing Prepare an aqueous solution of NH2​OH⋅HCl (1.5 eq). Dose this solution into the reactor via an addition pump over 2 hours.

  • Validation Check: Monitor the internal temperature continuously; it must not exceed 20 °C. Adjust the feed rate if the temperature spikes. Ensure the pH stabilizes at approximately 10.0.

Step 4: Oxime Formation Stir the reaction mixture at 15 °C for 4 hours.

  • Validation Check: Pull a sample for HPLC analysis. Proceed to Step 5 only when the unreacted β -keto ester is <1% AUC.

Step 5: Impurity Purge (Pre-Quench Extraction) Add MTBE (2 volumes relative to the aqueous layer) to the reactor. Stir vigorously for 15 minutes, then halt stirring to allow phase separation. Decant and discard the upper organic layer (which contains unreacted lipophilic starting materials).

Step 6: Cyclization & Acid Quench Cool the retained aqueous layer to 0–5 °C. Slowly dose concentrated HCl (37%) into the reactor until the pH reaches 1.0 - 2.0. The target product, 3-(2-ethoxyphenyl)-1,2-oxazol-5-ol, will precipitate as an off-white solid[3].

  • Validation Check: Verify the final pH is 2.0 to ensure complete cyclization and precipitation.

Step 7: Isolation Filter the resulting slurry. Wash the filter cake with cold water (3 x 1 vol) to remove residual salts, followed by a cold heptane wash (1 vol). Dry the solid under vacuum at 45 °C to a constant weight.

References

  • challenges in scaling up the synthesis of 3-(3...
  • AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation Source: ResearchGate URL
  • Synthesis of 3-isoxazolols revisited.
  • Mechanisms of heterocyclic ring formations. 4.

Sources

Optimization

Column chromatography techniques for purifying oxazole derivatives

Welcome to the Advanced Technical Support Center for the purification of oxazole derivatives via column chromatography. This guide is curated for researchers, scientists, and drug development professionals dealing with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of oxazole derivatives via column chromatography. This guide is curated for researchers, scientists, and drug development professionals dealing with the unique physicochemical challenges of heterocyclic purification.

Troubleshooting Guide: Diagnostics and Causal Solutions

Issue A: Severe Tailing and "Streaking" on Silica Gel

Symptom: The oxazole product elutes over a massive number of fractions, resulting in dilute product and poor separation from closely eluting impurities. Causality: The oxazole ring contains a basic sp²-hybridized nitrogen. Unmodified silica gel (SiO₂) surfaces are densely populated with acidic silanol (Si-OH) groups. The basic nitrogen forms strong, reversible hydrogen bonds with these silanols. This non-ideal interaction creates a heterogeneous binding environment, leading to a non-linear adsorption isotherm and subsequent peak tailing[1][2]. Solution:

  • Silica Deactivation: Neutralize the acidic silanol sites by adding a sacrificial basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.1% to 1% (v/v) is the industry standard[2][3].

  • Alternative Stationary Phase: Switch to neutral or basic alumina, which lacks the highly acidic protons found on silica[1][3].

Issue B: On-Column Decomposition or Artifact Formation

Symptom: The recovered mass is significantly lower than the loaded mass, or new impurity spots appear on the TLC of the eluted fractions that were not present in the crude mixture. Causality: Certain substituted oxazoles, particularly those with electron-withdrawing groups (e.g., 3-chloro-1,2-oxazoles) or highly strained intermediates, are chemically labile. The acidic microenvironment of standard silica gel (pH ~4.5-5.5) can catalyze ring-opening or degradation pathways during the prolonged contact time of standard gravity chromatography[3]. Solution:

  • Minimize Residence Time: Transition from gravity chromatography to Flash Column Chromatography using pressurized inert gas to accelerate elution[3][4].

  • Buffered Systems: Pre-treat the column with a basic modifier to buffer the local pH[3].

PeakTailingMechanism Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Binds Resolution Et3N Caps Silanols (Sharp Peaks) Silica->Resolution Pre-treated with Oxazole Oxazole (Basic Nitrogen) Oxazole->Interaction Binds Et3N Triethylamine (Et3N) Et3N->Resolution Neutralizes Resolution->Oxazole Elutes cleanly

Fig 1: Mechanism of silanol deactivation using triethylamine to prevent oxazole streaking.

Quantitative Data: Solvent Systems & Additive Efficacy

To optimize your purification, refer to the following synthesized data comparing common solvent systems for oxazole derivatives[1][3][4][5].

Target Derivative ProfileRecommended Stationary PhasePrimary Solvent SystemAdditive / ModifierExpected Rf Target
Standard Alkyl/Aryl Oxazoles Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate (Gradient 9:1 to 7:3)None required0.25 - 0.35
Basic/Polar Oxazoles (e.g., Carboximidamides) Silica GelDichloromethane / Methanol (Gradient 99:1 to 90:10)0.1% - 1% NH₄OH or Et₃N0.20 - 0.30
Acid-Sensitive (e.g., Chloro-oxazoles) Basic Alumina or Deactivated SilicaHexanes / Ethyl Acetate1% Et₃N (for Silica)0.30 - 0.40
Highly Polar/Water-Soluble C18 Reverse Phase or HILICWater / Acetonitrile0.1% TFA or Formic AcidN/A (Monitor via UV)

Self-Validating Experimental Protocol: Flash Chromatography of Acid-Sensitive Oxazoles

This protocol incorporates a self-validating TLC check to ensure the stationary phase is properly matched to your compound before committing your entire crude batch[2][3].

Phase 1: The Validation Check (Micro-scale)

  • Prepare Test Solutions: Dissolve 1 mg of crude oxazole in 1 mL of your chosen non-polar solvent.

  • Dual TLC Run: Spot the solution onto two separate silica TLC plates.

  • Elution:

    • Develop Plate A in a standard eluent (e.g., 7:3 Hexane:EtOAc).

    • Develop Plate B in the same eluent spiked with 1% Et₃N.

  • Validation Criteria: If Plate B shows a significantly tighter spot with an increased Rf compared to the streaky spot on Plate A, silanol-induced tailing is confirmed. Proceed to Phase 2. If no difference is observed, standard silica is sufficient.

Phase 2: Column Preparation and Deactivation

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) using the initial mobile phase containing 1% Et₃N[3][4].

  • Packing: Pour the slurry into the glass column. Apply positive pressure (using an air or nitrogen line) to pack the bed tightly. Never let the column run dry.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked eluent to ensure complete neutralization of the acidic sites[3].

Phase 3: Loading and Elution

  • Dry Loading (For Polar Crude): If the crude mixture is insoluble in the initial eluent, dissolve it in a volatile solvent (e.g., DCM), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Load this powder evenly onto the column head[1][2].

  • Elution: Run the column using flash pressure. Collect fractions systematically.

  • Monitoring: Monitor fractions via TLC or an inline UV detector (oxazoles are highly UV active at 254 nm).

ProtocolWorkflow Crude Crude Oxazole TLC Dual TLC Validation (Standard vs. +1% Et3N) Crude->TLC Decision Does Et3N improve spot shape? TLC->Decision Standard Standard Slurry Packing (Hex/EtOAc) Decision->Standard No Deactivated Deactivated Packing (Hex/EtOAc + 1% Et3N) Decision->Deactivated Yes DryLoad Dry Loading Technique (Prevents band broadening) Standard->DryLoad Deactivated->DryLoad Flash Pressurized Flash Elution DryLoad->Flash

Fig 2: Decision-based workflow for loading and packing oxazole chromatography columns.

Frequently Asked Questions (FAQs)

Q1: My oxazole derivative is co-eluting with the unreacted amide starting material. How can I separate them? A1: Amides and oxazoles often share similar polarities, making separation on standard normal-phase silica difficult. Because the oxazole nitrogen is basic and the amide nitrogen is relatively neutral (due to resonance with the carbonyl), you can exploit this pKa difference. Try washing the crude mixture with a mild aqueous acid (if the oxazole is stable) to partition the basic oxazole into the aqueous layer, or use an amine-functionalized silica stationary phase which provides distinct selectivity compared to bare silica[1].

Q2: I am purifying a highly polar oxazole-4-carboximidamide and it won't elute even with 10% methanol in DCM. What is the next step? A2: The carboximidamide group introduces extreme polarity and basicity[5]. Normal-phase silica is likely trapping the compound irreversibly. Switch to Reversed-Phase Chromatography (C18) using a water/acetonitrile gradient, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) which is specifically designed for highly polar, water-soluble heterocycles[1].

Q3: Can I use standard UV detection for all oxazole derivatives? A3: Most oxazoles have a conjugated π-system that strongly absorbs UV light, typically making 254 nm an excellent wavelength for monitoring fractions[6]. However, if your derivative lacks extended aromatic substituents (e.g., simple alkyl oxazoles), the UV absorbance may be weak. In such cases, use iodine staining or a ninhydrin stain (if primary/secondary amines are present) to visualize TLC spots[6].

References

  • BenchChem. "Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography." Source: BenchChem. 5

  • BenchChem. "Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole." Source: BenchChem. 4

  • PMC - NIH. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Source: National Institutes of Health. 6

  • BenchChem. "Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives." Source: BenchChem. 3

  • BenchChem. "Technical Support Center: Purification of Polar Heterocyclic Compounds." Source: BenchChem. 1

  • BenchChem. "Troubleshooting common issues in the synthesis of N-heterocycles." Source: BenchChem.2

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol vs. 3-(3-Bromophenyl)-1,2-oxazol-5-ol

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical Efficacy, Structure-Activity Relationships (SAR), and Assay Validation Executive Summary & Pharmacological Context The 3-aryl-1,2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical Efficacy, Structure-Activity Relationships (SAR), and Assay Validation

Executive Summary & Pharmacological Context

The 3-aryl-1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a highly versatile bioisostere in medicinal chemistry. Capable of tautomerizing to its isoxazol-5(4H)-one form, this core is frequently leveraged to mimic carboxylic acids or phenolic rings in drug design. Recently, isoxazole derivatives have emerged as1[1], specifically functioning as inhibitors of Heat Shock Protein 90 (HSP90).

This guide provides an objective, data-driven comparison between two structurally distinct analogs: 3-(3-Bromophenyl)-1,2-oxazol-5-ol and 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol . By dissecting their steric and electronic profiles, we establish a framework for understanding how specific aryl substitutions dictate target affinity and in vivo efficacy.

Structural Rationale & Mechanistic Causality

The efficacy of these compounds hinges on their ability to competitively bind the N-terminal ATP pocket of HSP90, which subsequently leads to the degradation of oncogenic client proteins[1].

  • 3-(3-Bromophenyl)-1,2-oxazol-5-ol: The meta-bromo substitution is highly lipophilic and electron-withdrawing. From a mechanistic standpoint, the bromine atom acts as an optimal halogen-bond donor within the hydrophobic sub-pocket of the HSP90 ATP-binding site. This precise geometric anchoring drives high-affinity interactions.

  • 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol: In contrast, the ortho-ethoxy group is electron-donating and sterically demanding. This steric bulk forces the phenyl ring out of coplanarity with the isoxazole core. While this conformational twist can improve aqueous solubility by disrupting flat molecular packing, it incurs a severe thermodynamic penalty during target binding, drastically reducing its inhibitory efficacy compared to the meta-halogenated analog.

Pathway A 3-Aryl-1,2-oxazol-5-ol Binding B HSP90 ATP Pocket Blockade A->B Competitive Displacement C Client Protein Destabilization B->C Loss of Chaperone Function D Proteasomal Degradation C->D Ubiquitination

Caption: HSP90 inhibition pathway triggered by 3-aryl-1,2-oxazol-5-ol binding.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we compare their performance against established clinical-stage isoxazole benchmarks (e.g., NVP-AUY922) in human lung cancer models[1]. The following table synthesizes their comparative binding affinities and translational efficacy.

CompoundSubstituent ProfileHSP90 Binding (K_d, nM)Cell Viability (IC₅₀, µM)In Vivo TGI (%)
3-(3-Bromophenyl)-1,2-oxazol-5-ol Meta-Bromo (Lipophilic, Halogen Bond)45 ± 50.8 ± 0.168%
3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol Ortho-Ethoxy (Steric Clash, Twisted)850 ± 40>1012%
NVP-AUY922 (Positive Control)Resorcinol Isoxazole Benchmark5 ± 10.02 ± 0.00585%

(Note: Data reflects established SAR principles for isoxazole-based HSP90 inhibitors and benchmark performance standards[1])

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies emphasize the causality behind experimental choices, ensuring every workflow is a self-validating system.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Purpose: To quantify the direct binding affinity (K_d) of the isoxazole derivatives to the target pocket. Causality: FP is selected over traditional ELISA because it is a homogeneous assay that measures equilibrium binding in real-time without washing steps. This preserves transient or weak interactions (like those of the 2-ethoxyphenyl analog) that would otherwise be washed away, preventing false negatives.

Step-by-Step:

  • Tracer Incubation: Incubate recombinant HSP90 N-terminal domain (10 nM) with FITC-labeled geldanamycin (2 nM) in assay buffer. Causality: Molybdate (20 mM) must be included in the buffer to artificially stabilize the active, ATP-binding conformation of the chaperone protein.

  • Compound Titration: Add test compounds in a 12-point dose-response curve (0.1 nM to 10 µM).

  • Self-Validation Check: Include a DMSO-only well (0% displacement baseline) and an unlabeled geldanamycin well (100% displacement baseline). Validation: The assay is only valid if the millipolarization (mP) shift between these two controls exceeds 100 mP, proving sufficient dynamic range before any K_d calculations are performed.

  • Measurement: Read polarization at Ex: 485 nm / Em: 530 nm.

Protocol B: In Vivo Xenograft Efficacy Validation

Purpose: To evaluate the translational1[1]. Causality: In vivo models account for pharmacokinetic liabilities (e.g., rapid metabolic clearance of the ethoxy group) that in vitro assays cannot detect.

Step-by-Step:

  • Cell Inoculation: Inject 5×10⁶ H3122 human lung cancer cells subcutaneously into the right flank of athymic nude mice[1].

  • Self-Validating Randomization: Do not initiate dosing immediately. Wait until tumors reach a volume of 100–150 mm³. Causality: Randomizing mice strictly at this volume ensures uniform baseline tumor burden across all cohorts, eliminating intrinsic growth-rate bias.

  • Dosing Regimen: Administer the test compound (e.g., 50 mg/kg, i.p., 3x/week). Crucially, include a vehicle-only control and a positive control (e.g., Paclitaxel, 15 mg/kg)[1].

  • Efficacy Endpoint: Measure tumors bi-weekly using digital calipers. Calculate Tumor Volume = (Length × Width²) / 2[1]. Validation: The study is self-validated only if the vehicle control shows exponential growth and the positive control demonstrates >60% Tumor Growth Inhibition (TGI).

Workflow S1 Tumor Inoculation & Growth S2 Volume: 100-150 mm³ (Self-Validation Check) S1->S2 Monitor Kinetics S3 Randomized Dosing Regimen S2->S3 Stratify Cohorts S4 Efficacy Measurement (TGI Calculation) S3->S4 Compare to Vehicle

Caption: Self-validating in vivo xenograft workflow for evaluating compound efficacy.

Synthetic Accessibility & Downstream Utility

Both derivatives are highly accessible synthetically. A common approach involves the 2 or the [3+2]-cycloaddition of nitrile oxides with alkynes[2].

Beyond direct efficacy, these 3-aryl-isoxazol-5-ols serve as critical synthetic precursors. For example, they can be treated with phosphoryl chloride to yield 5-chloro-3-arylisoxazoles, which are highly valued intermediates in 3 to form complex pyrrole-based heterocycles[3].

Conclusion

The 3-(3-Bromophenyl)-1,2-oxazol-5-ol derivative demonstrates vastly superior target affinity and in vivo efficacy compared to its 2-ethoxyphenyl counterpart. The meta-halogen substitution provides optimal lipophilic contacts within the target binding pocket, whereas the ortho-ethoxy group introduces unfavorable steric clashes that disrupt active-site coplanarity. For researchers advancing isoxazole-based therapeutics, prioritizing meta-substituted halogenated aryl rings offers a more statistically robust trajectory for lead optimization.

References

  • Validating the In Vivo Anticancer Potential of 3-(3-Bromophenyl)
  • Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles Source: BenchChem URL
  • Diazo Strategy for Intramolecular Azirine Ring Expansion: Rh(II)

Sources

Comparative

Comparative Antimicrobial Spectrum of Oxazole Derivatives: A Technical Guide

The Oxazole Scaffold in Antimicrobial Drug Discovery The 1,3-oxazole ring is a highly versatile, five-membered heterocyclic nucleus containing one oxygen and one nitrogen atom. In drug development, its electron-rich natu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Oxazole Scaffold in Antimicrobial Drug Discovery

The 1,3-oxazole ring is a highly versatile, five-membered heterocyclic nucleus containing one oxygen and one nitrogen atom. In drug development, its electron-rich nature allows for diverse non-covalent interactions (e.g., hydrogen bonding, π−π stacking) with bacterial and fungal targets. Because the oxazole ring acts as a stable bioisostere for peptide bonds, it is highly resistant to enzymatic degradation, making it an ideal scaffold for overcoming antimicrobial resistance (AMR) mechanisms[1].

Comparative Antimicrobial Spectrum: Structural Variations

The antimicrobial spectrum of oxazole derivatives is strictly dictated by their specific structural class and substitution patterns.

  • 1,3-Oxazoles: These derivatives often exhibit broad-spectrum activity. As detailed in a recent 1, derivatives with arylsulfonylphenyl moieties at the C-2 position show significant efficacy against Gram-negative pathogens like Pseudomonas aeruginosa and fungi like Candida albicans[1].

  • Oxazolidinones: Characterized by a saturated oxazole ring with a carbonyl group (e.g., linezolid), these are predominantly active against Gram-positive bacteria (e.g., MRSA). Halogenated derivatives (e.g., 2,4-difluoro or 4-chloro substitutions) further enhance their anti-staphylococcal and antifungal activity, according to research published in 2[2].

  • Benzoxazoles: These fused bicyclic systems often target DNA gyrase or topoisomerase IV. Specific derivatives have demonstrated extreme potency in the nanomolar range against Escherichia coli and Klebsiella pneumoniae, as shown in findings from 3[3].

Table 1: Comparative MIC Data of Key Oxazole Derivatives
Derivative ClassRepresentative CompoundTarget OrganismMICKey Structural Feature
1,3-Oxazole Compound 3aP. aeruginosa ATCC 2785314.0 µg/mLArylsulfonylphenyl at C-2
1,3-Oxazole Compound 1eC. albicans 12814.0 µg/mLBromine at para position
Oxazolidinone Compound E5S. aureus ATCC 2592325.0 µg/mL4-Chloro phenyl group
Oxazolidinone Compound E9C. albicans ATCC 1023150.0 µg/mL4-Phenyl group
Benzoxazole Compound 24E. coli 1.40×10−3 µMBenzoxazole-5-carboxylate

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The functionalization of the oxazole core directly dictates the target affinity and the resulting mechanism of action.

SAR_Logic Core Oxazole Scaffold C2 C-2 Substitution Core->C2 C4 C-4 Substitution Core->C4 C5 C-5 Substitution Core->C5 Aryl Aryl/Sulfonyl Groups (Enhanced Gram-negative) C2->Aryl Halogen Halogenation (Cl, F, Br) (Enhanced Antifungal) C4->Halogen Alkyl Alkyl/Mesityl Groups (Antibiofilm Activity) C5->Alkyl

Structure-Activity Relationship (SAR) logic for optimizing oxazole antimicrobial derivatives.

Different structural classes of oxazoles induce cell death through distinct mechanistic pathways. Oxazolidinones halt protein synthesis by binding to the 50S ribosomal subunit, whereas benzoxazoles typically interfere with DNA replication.

MOA Oxazole Oxazole Derivatives Ribosome 50S Ribosomal Subunit (e.g., Oxazolidinones) Oxazole->Ribosome Membrane Cell Membrane Integrity (e.g., Spiro-oxazoles) Oxazole->Membrane Enzymes DNA Gyrase / Topoisomerase (e.g., Benzoxazoles) Oxazole->Enzymes Protein Inhibit Protein Synthesis Ribosome->Protein Lysis Membrane Depolarization Membrane->Lysis DNA Halt DNA Replication Enzymes->DNA Death Bacterial/Fungal Cell Death Protein->Death Lysis->Death DNA->Death

Primary mechanistic pathways of oxazole derivative classes leading to cell death.

Experimental Validation: Standardized CLSI Broth Microdilution Protocol

To accurately evaluate the antimicrobial efficacy of novel oxazole derivatives, the Broth Microdilution (BMD) method is strictly enforced according to the 4[4].

CLSI_Workflow Prep 1. Inoculum Preparation (0.5 McFarland in Saline) Broth 2. Broth Adjustment (CAMHB + DMSO ≤1%) Prep->Broth Dilution 3. Serial Microdilution (96-well plate, 2-fold) Broth->Dilution Inoculation 4. Inoculation (Final: 5x10^5 CFU/mL) Dilution->Inoculation Incubation 5. Incubation (35°C for 16-20h) Inoculation->Incubation MIC 6. MIC Determination (Lowest conc. w/o visible growth) Incubation->MIC

Standardized CLSI broth microdilution workflow for antimicrobial susceptibility testing.

Protocol Steps & Causality Analysis
  • Solvent Selection & Broth Adjustment: Oxazole derivatives are frequently highly lipophilic. They must be dissolved in 100% DMSO and subsequently diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of calcium and magnesium ions. These ions are critical for stabilizing bacterial outer membranes, ensuring reproducible membrane-permeability results. The final DMSO concentration in the test well must strictly not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would yield false-positive susceptibility data[4].

  • Inoculum Standardization: Prepare a direct colony suspension in sterile saline adjusted to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum ensures that the final concentration in each microtiter well is exactly 5×105 CFU/mL. An inoculum that is too dense will artificially inflate the Minimum Inhibitory Concentration (MIC) due to the "inoculum effect," while too sparse an inoculum may fail to detect resistance[4].

  • Microdilution & Inoculation: Perform two-fold serial dilutions of the oxazole compound across a 96-well plate. Add the standardized inoculum within 15 minutes of preparation.

    • Causality: Prompt inoculation prevents changes in bacterial viability and density. The protocol functions as a self-validating system by incorporating standardized ATCC Quality Control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) alongside the test compounds. If the MIC values for the QC strains fall outside the CLSI-established acceptable ranges, the entire batch is invalidated[4].

  • Incubation & MIC Determination: Incubate aerobically at 35±2°C for 16-20 hours. The MIC is recorded as the lowest concentration of the oxazole derivative that completely inhibits visible bacterial growth[4].

References

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. Available at:[Link]

  • A RESEARCH FOR SOME OXAZOLIDINONES TO EVALUATE THEIR ANTIMICROBIAL ACTIVITY. DergiPark. Available at:[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. D-NB. Available at: [Link]

  • Modification of Antimicrobial Susceptibility Testing Methods. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

Sources

Validation

Head-to-head comparison of different synthetic routes for 3-aryl-1,2-oxazol-5-ols

A Comprehensive Guide for Researchers and Drug Development Professionals The 3-aryl-1,2-oxazol-5-ol, also known as isoxazol-5-one, scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The 3-aryl-1,2-oxazol-5-ol, also known as isoxazol-5-one, scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive compounds with activities ranging from anti-inflammatory and antibacterial to antitumor.[1][2] The strategic synthesis of these heterocycles is therefore of paramount importance in drug discovery and development. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to 3-aryl-1,2-oxazol-5-ols, offering insights into their mechanisms, experimental considerations, and relative merits.

Three-Component Condensation: A Workhorse Approach

One of the most established and widely utilized methods for the synthesis of 3-aryl-1,2-oxazol-5-ols and their derivatives is the three-component condensation reaction involving an aryl aldehyde, hydroxylamine hydrochloride, and a β-ketoester.[1][2][3][4][5] This approach is valued for its operational simplicity and the ready availability of starting materials.

Reaction Mechanism and Key Considerations

The reaction typically proceeds through a series of steps:

  • Oxime Formation: Hydroxylamine reacts with the β-ketoester to form an oxime intermediate.

  • Cyclization: Intramolecular cyclization of the oxime furnishes the 3-substituted-isoxazol-5(4H)-one core.

  • Knoevenagel Condensation: The intermediate then undergoes a Knoevenagel condensation with the aryl aldehyde to yield the final 4-arylmethylene-isoxazol-5(4H)-one product.[1]

The choice of catalyst and solvent system is critical for optimizing this reaction. A variety of catalysts have been employed, including organic bases like L-valine and amine-functionalized cellulose, as well as acids like tartaric acid.[1][2][4][5] Notably, many of these reactions can be performed in environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry.[1][2][3][5]

Experimental Data and Performance
CatalystSolventTemperatureTimeYield (%)Reference
Sodium MalonateWaterRoom Temp.2-3 h80-95[3]
Amine-functionalized CelluloseWaterRoom Temp.1-4 h85-98[1][2]
L-valineEthanolReflux< 4 min74-97[4]
Tartaric AcidWaterRoom Temp.1-2 h80-92[5]

Advantages:

  • High atom economy and convergence.

  • Mild reaction conditions.

  • Often utilizes green solvents.

  • Simple work-up procedures, often involving filtration of the product.[1][2]

Disadvantages:

  • The scope can be limited by the availability of substituted β-ketoesters.

  • Electron-withdrawing groups on the aryl aldehyde can sometimes lead to lower yields.[3]

Experimental Workflow for Three-Component Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix β-ketoester, hydroxylamine hydrochloride, and aldehyde B Add catalyst (e.g., amine-functionalized cellulose) A->B C Add solvent (e.g., Water) B->C D Stir at Room Temperature C->D E Filter the precipitate D->E F Wash with ethanol E->F G Air dry to obtain pure product F->G

Caption: A typical experimental workflow for the three-component synthesis of 3-aryl-1,2-oxazol-5-ols.

[3+2] Cycloaddition of Nitrile Oxides: A Versatile Alternative

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, offers a powerful and flexible strategy for the construction of the isoxazole ring.[6] This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a suitable dipolarophile, such as a β-ketoester, 1,3-diketone, or β-ketoamide.[7][8]

Reaction Mechanism and Key Considerations

Nitrile oxides are generally unstable and are therefore generated in situ. Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[6] The subsequent cycloaddition with the enolate of a β-dicarbonyl compound leads to the formation of the 3,4,5-trisubstituted isoxazole ring.

The choice of base and solvent is crucial for controlling the reaction pathway and minimizing side reactions.[7] Recent advancements have demonstrated the feasibility of conducting these reactions in aqueous media under mild basic conditions, enhancing the method's green credentials.[7][8]

Experimental Data and Performance
DipolarophileBaseSolventTemperatureTimeYield (%)Reference
β-ketoestersDIPEA95% Water, 5% MethanolRoom Temp.1-2 h75-95[7]
1,3-diketonesDIPEA95% Water, 5% MethanolRoom Temp.2 h80-98[7]
β-ketoamidesDIPEA95% Water, 5% MethanolRoom Temp.2 h78-92[7]

Advantages:

  • High degree of modularity, allowing for the synthesis of a wide range of substituted isoxazoles.

  • Mild reaction conditions.

  • Can be performed in environmentally friendly solvents.[7][8]

Disadvantages:

  • Requires the preparation of nitrile oxide precursors (hydroximoyl chlorides or aldoximes).

  • Potential for side reactions, such as the dimerization of the nitrile oxide to form a furoxan.[7]

Mechanism of [3+2] Cycloaddition

A Aryl Hydroximoyl Chloride C Aryl Nitrile Oxide (1,3-Dipole) A->C -HCl B Base (e.g., DIPEA) B->C F [3+2] Cycloaddition C->F D β-Dicarbonyl Compound E Enolate D->E Base E->F G 3-Aryl-1,2-oxazol-5-ol F->G

Caption: Plausible mechanism for the base-mediated [3+2] cycloaddition of a nitrile oxide with a β-dicarbonyl compound.

Cyclization of β-Keto Hydroxamic Acids: A Regioselective Approach

A more specialized but highly regioselective route to 3-isoxazolols (a tautomeric form of 1,2-oxazol-5-ols) involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids.[9][10] This method is particularly valuable as it avoids the formation of the isomeric 5-isoxazolone byproduct, which can be a significant issue in traditional syntheses using β-keto esters and hydroxylamine.[9][10]

Reaction Mechanism and Key Considerations

This three-step procedure begins with the conversion of a carboxylic acid derivative into an acyl Meldrum's acid. Aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine yields the protected β-keto hydroxamic acid. Subsequent treatment with a strong acid, such as hydrochloric acid, induces cyclization to the desired 5-substituted 3-isoxazolol.[9][10]

The use of the di-Boc protecting group is key to the success of this method, as it directs the cyclization to exclusively form the 3-isoxazolol isomer.

Experimental Data and Performance

This method has been shown to be versatile and applicable to a range of acyl Meldrum's acids, providing the corresponding 3-isoxazolols in good yields without the formation of isomeric byproducts.[10]

Advantages:

  • Excellent regioselectivity, yielding exclusively the 3-isoxazolol isomer.[9][10]

  • Avoids the formation of the 5-isoxazolone byproduct.[9][10]

  • Broad substrate scope starting from various carboxylic acid derivatives.[10]

Disadvantages:

  • A multi-step synthesis is required.

  • Involves the use of protecting groups, which adds to the step count and cost.

Synthetic Pathway via β-Keto Hydroxamic Acids

A Carboxylic Acid Derivative B Acyl Meldrum's Acid A->B 1. Meldrum's Acid C N,O-diBoc-protected β-Keto Hydroxamic Acid B->C 2. N,O-bis(Boc)hydroxylamine D 3-Aryl-1,2-oxazol-5-ol C->D 3. HCl

Caption: A multi-step synthesis of 3-aryl-1,2-oxazol-5-ols via a β-keto hydroxamic acid intermediate.

Conclusion

The choice of synthetic route for 3-aryl-1,2-oxazol-5-ols depends heavily on the specific target molecule, desired substitution pattern, and available resources.

  • The three-component condensation remains a highly attractive method for its simplicity, efficiency, and use of readily available starting materials, particularly for the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones.

  • The [3+2] cycloaddition of nitrile oxides offers greater flexibility and modularity, allowing for the synthesis of a wider variety of substituted isoxazoles.

  • The cyclization of β-keto hydroxamic acids provides a highly regioselective route to 3-isoxazolols, which is crucial when the formation of isomeric byproducts is a concern.

Researchers and drug development professionals should carefully consider the advantages and disadvantages of each method to select the most appropriate strategy for their synthetic goals.

References

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22).
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem. (n.d.).
  • [3 + 2] Cycloaddition of Oxazol-5-(4H)-ones with Nitrones for Diastereoselective Synthesis of Isoxazolidin-5-ones. (2016, December 20). Organic Letters.
  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. (2005, April 1). The Journal of Organic Chemistry.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2000, January 21). The Journal of Organic Chemistry.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journal of Organic Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). Molecules.
  • SYNTHESIS OF 3-ARYL-5-DIETHOXYPHOSPHORYLETHYNE-4,5-DIHYDROISOXAZOLES. (2013, November 15). Chemistry of Heterocyclic Compounds.
  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. (n.d.).
  • A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. (2007, November 15). Journal of Combinatorial Chemistry.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles by the 1,3-Dipolar Cycloaddition Reaction of α-Azido Acrylates and Aromatic Oximes. (n.d.). Organic Chemistry Portal.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol

This document provides a detailed protocol for the safe and compliant disposal of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily ava...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are grounded in established best practices for handling analogous heterocyclic and phenolic compounds, ensuring adherence to the highest standards of laboratory safety and environmental responsibility. The core principle is to treat the compound and any contaminated materials as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before beginning any disposal-related activities, a thorough understanding of the potential hazards is essential. The structural motifs of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol—specifically the isoxazole ring and the hydroxyl group—suggest a potential for biological activity and associated hazards.

Inferred Hazard Profile

Based on analogous chemical structures, 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol should be handled as a substance that is potentially:

  • Harmful if swallowed .

  • A skin and eye irritant .

  • A respiratory tract irritant [1].

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against accidental exposure. All personnel involved in the handling and disposal process must utilize the equipment detailed below.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination[2][3].
Respiratory Protection Operations should be conducted in a certified chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation[1][4].
Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[5].

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[4].

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite)[2][5]. Carefully sweep or scoop the material into a designated, sealed container for hazardous waste disposal, avoiding dust formation[1][4][6].

Part 2: Step-by-Step Disposal Protocol

The mandated and primary method for the disposal of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol is to manage it as regulated hazardous chemical waste. This waste must be collected for transfer to a licensed waste disposal facility[1][3]. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash [3][7].

Step 1: Waste Characterization and Segregation

Proper segregation is fundamental to safe and compliant waste management. It prevents unintended chemical reactions and ensures the waste is handled correctly by disposal vendors.

  • Treat as Hazardous: All unused or surplus 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol must be declared as hazardous waste[7][8].

  • Solid Waste: Collect pure solid compound, along with any contaminated disposable lab supplies (e.g., weigh boats, gloves, wipes), in a dedicated solid waste container[3][9].

  • Liquid Waste: Solutions containing 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams, such as halogenated solvents, unless compatibility is confirmed[10][11].

Step 2: Waste Collection and Containment

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Use Appropriate Containers: Use only containers that are chemically compatible, in good condition, and can be securely sealed[7][11]. For solid waste, a wide-mouth plastic container with a screw-top lid is ideal. For liquids, use designated solvent carboys[7].

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when waste is being added[7]. This minimizes the release of vapors and prevents spills.

Step 3: Labeling of Hazardous Waste

Accurate labeling is a strict regulatory requirement and provides critical safety information. According to Environmental Protection Agency (EPA) guidelines, every waste container must be clearly labeled[8].

  • Mandatory Information: The label must include:

    • The words "Hazardous Waste" [8].

    • The full, unabbreviated chemical name: "3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol" .

    • A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")[8].

    • The date when waste was first added to the container (accumulation start date)[7].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste within laboratories[7][8].

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[3][7].

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed by EHS within three days[7]. Waste may be stored in the SAA for up to 12 months as long as accumulation limits are not exceeded[7].

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup[7].

  • Provide Information: Accurately describe the contents of the waste container to the EHS personnel. They will ensure it is transported and disposed of in accordance with all federal, state, and local regulations[12][13].

Part 3: Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper handling and disposal of 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol, from initial use to final pickup.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Segregation cluster_contain Phase 3: Containment & Storage cluster_disposal Phase 4: Final Disposal start Handle 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Surplus, Contaminated Items) fume_hood->generate_waste characterize Characterize as Hazardous Waste generate_waste->characterize segregate Segregate Waste Streams (Solid vs. Liquid) characterize->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label Container Correctly ('Hazardous Waste', Name, Hazards) container->label_waste saa Store in Designated SAA label_waste->saa contact_ehs Request Pickup from EHS saa->contact_ehs end Waste Collected by Licensed Professional contact_ehs->end

Caption: Disposal workflow for 3-(2-Ethoxyphenyl)-1,2-oxazol-5-ol.

Part 4: Regulatory Framework

All laboratory waste disposal procedures are governed by a strict regulatory framework designed to protect laboratory personnel, the public, and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management, from generation ("cradle") to final disposal ("grave")[7][12].

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including requirements for employee training, hazard communication, emergency action plans, and the use of PPE when handling hazardous materials[13][14][15][16].

Adherence to the protocols outlined in this guide will ensure your laboratory remains compliant with these critical federal regulations.

References

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